Technical Documentation Center

1-Chloro-2-(trimethoxymethyl)benzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Chloro-2-(trimethoxymethyl)benzene
  • CAS: 70138-33-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties, Stability, and Application of 1-Chloro-2-(trimethoxymethyl)benzene

Executive Summary 1-Chloro-2-(trimethoxymethyl)benzene (CAS 70138-33-9) is a specialized aromatic orthoester utilized primarily as a synthetic intermediate and tracked rigorously as a pharmaceutical process impurity[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-2-(trimethoxymethyl)benzene (CAS 70138-33-9) is a specialized aromatic orthoester utilized primarily as a synthetic intermediate and tracked rigorously as a pharmaceutical process impurity[1]. Commercially classified in quality control literature as Nintedanib Impurity 86 (and occasionally Impurity 115)[1][2], it is a critical contaminant in the bulk synthesis of the tyrosine kinase inhibitor Nintedanib[3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic stability, and its propagation in active pharmaceutical ingredient (API) synthesis, alongside self-validating experimental protocols for its characterization.

Molecular Identity and Physicochemical Properties

As an orthoester, 1-chloro-2-(trimethoxymethyl)benzene features a central carbon atom bonded to three methoxy groups, situated ortho to a chlorine atom on a benzene ring. This structural motif dictates its unique solubility, stability, and reactivity profile[4].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 1-Chloro-2-(trimethoxymethyl)benzene
Common Synonyms Trimethyl 2-chloroorthobenzoate; Nintedanib Impurity 86
CAS Registry Number 70138-33-9[1]
Molecular Formula C10H13ClO3[1]
Molecular Weight 216.66 g/mol [1]
Functional Group Aromatic Orthoester[4]
Stability Profile Stable in basic/neutral media; highly labile in acidic media[4]
Primary Degradant Methyl 2-chlorobenzoate[4]

Mechanistic Stability and Reactivity Profile

The core chemical behavior of 1-chloro-2-(trimethoxymethyl)benzene is governed by the trimethoxymethyl group. Orthoesters are synthetically valuable because they act as masked esters or electrophilic carbon sources, depending entirely on the pH of the environment [4].

Acid-Catalyzed Hydrolysis

In aqueous acidic conditions, the compound is highly susceptible to hydrolysis[4]. The mechanism is initiated by the protonation of one of the methoxy oxygen atoms. Subsequent elimination of a methanol molecule generates a highly reactive, resonance-stabilized dialkoxycarbocation (oxonium ion)[4]. Water attacks this intermediate, leading to the expulsion of a second methanol molecule and a proton, yielding methyl 2-chlorobenzoate [4]. Under prolonged exposure to strong acids or elevated temperatures, the ester further hydrolyzes to 2-chlorobenzoic acid [4].

Hydrolysis A 1-Chloro-2-(trimethoxymethyl)benzene CAS: 70138-33-9 B Dialkoxycarbocation Intermediate A->B H+ (Acid) - CH3OH C Methyl 2-chlorobenzoate (Ester) B->C H2O - CH3OH, - H+ D 2-Chlorobenzoic Acid (Carboxylic Acid) C->D H2O, H+ Hydrolysis

Acid-catalyzed hydrolysis of 1-chloro-2-(trimethoxymethyl)benzene to 2-chlorobenzoic acid.

Stability in Basic and Nucleophilic Environments

Conversely, the orthoester is exceptionally stable in basic conditions. The central carbon is sterically shielded and bonded to three electronegative oxygen atoms, leaving it devoid of a viable leaving group unless prior protonation occurs. This dichotomy allows chemists to perform orthogonal synthetic transformations on other parts of a molecule without disturbing the orthoester moiety.

Role in Pharmaceutical Synthesis and Impurity Profiling

In the pharmaceutical industry, 1-chloro-2-(trimethoxymethyl)benzene is rigorously monitored as a starting material impurity. It is most notably associated with the synthesis of Nintedanib , an antifibrotic drug used to treat idiopathic pulmonary fibrosis [3].

The primary reagent for Nintedanib's core assembly is trimethyl orthobenzoate (CAS 707-07-3)[5]. If the bulk trimethyl orthobenzoate is contaminated with its 2-chloro analog (CAS 70138-33-9), the impurity acts as a competing electrophile. During the condensation reaction with methyl 2-oxoindoline-6-carboxylate [6], the 2-chloro orthoester forms an aberrant enol ether intermediate. This intermediate subsequently reacts with the piperazine-aniline derivative, yielding a 2-chloro analog of the final API. This propagation highlights the critical need for stringent raw material qualification.

ImpurityWorkflow A Contaminated Trimethyl Orthobenzoate (Contains CAS 70138-33-9) C Methyl (E/Z)-3-(methoxy(phenyl)methylene)... (Main Intermediate) A->C Main Reaction D Methyl (E/Z)-3-(methoxy(2-chlorophenyl)methylene)... (Impurity Intermediate) A->D Side Reaction B Methyl 2-oxoindoline-6-carboxylate B->C Acetic Anhydride B->D Acetic Anhydride E Nintedanib API C->E Amine Substitution F Nintedanib Impurity 86 (2-Chloro Analog) D->F Amine Substitution

Reaction workflow illustrating the propagation of CAS 70138-33-9 into Nintedanib Impurity 86.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating internal chemical logic, the success of the procedure is inherently verified by the analytical readout.

Protocol 1: Orthoester Stability Assessment via Controlled Hydrolysis

Objective: To determine the degradation kinetics of 1-chloro-2-(trimethoxymethyl)benzene and validate its impurity profile in aqueous acidic media.

Causality & Logic: Orthoesters degrade rapidly in acid but are completely inert in base[4]. By quenching the acidic reaction aliquots with a strong base (NaOH), the hydrolysis is instantaneously "frozen." This allows for highly accurate time-course tracking via HPLC without the risk of ongoing degradation while the sample sits in the autosampler. Furthermore, the stoichiometric appearance of methyl 2-chlorobenzoate serves as a self-validating marker that the specific orthoester degradation pathway is occurring, rather than non-specific decomposition.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mg of 1-chloro-2-(trimethoxymethyl)benzene in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Reaction Initiation: Transfer 1 mL of the stock solution into a vial containing 9 mL of 0.1 N HCl (aq). Stir continuously at 25 °C.

  • Time-Course Sampling: At intervals of 0, 15, 30, and 60 minutes, withdraw a 1 mL aliquot from the reaction mixture.

  • Quenching: Immediately inject the 1 mL aliquot into a pre-prepared vial containing 1 mL of 0.1 N NaOH. Vortex for 5 seconds to ensure complete neutralization (pH ~7-8).

  • Analysis: Analyze the quenched samples via Reverse-Phase HPLC (C18 column, Water/ACN gradient). Monitor the disappearance of the orthoester peak and the corresponding appearance of the methyl 2-chlorobenzoate peak.

Protocol 2: Synthesis of the Enol Ether Impurity Intermediate

Objective: To synthesize the 2-chloro enol ether intermediate for use as an analytical reference standard in API quality control.

Causality & Logic: The reaction utilizes acetic anhydride as both the solvent and a chemical trap. As the orthoester condenses with the oxoindoline, methanol is eliminated. Acetic anhydride reacts with this liberated methanol to form methyl acetate and acetic acid. By scavenging the methanol, the reaction equilibrium is driven entirely to the right (Le Chatelier's Principle). The reaction is self-validating via UV-Vis spectroscopy: the starting oxoindoline has a distinct UV absorption, but the formation of the enol ether extends the conjugated


-system, resulting in a significant, easily trackable bathochromic shift (red shift) in the 

.

Step-by-Step Methodology:

  • Setup: In a dry 50 mL round-bottom flask under nitrogen, combine 1.0 equivalent of methyl 2-oxoindoline-6-carboxylate and 1.2 equivalents of 1-chloro-2-(trimethoxymethyl)benzene.

  • Solvent/Trap Addition: Add 10 volumes of anhydrous acetic anhydride.

  • Heating: Heat the mixture to 110 °C under reflux for 4 hours.

  • Monitoring: Monitor the reaction via TLC or HPLC. The reaction is deemed complete when the starting oxoindoline is consumed and a new, highly UV-active peak (the enol ether) appears.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove acetic anhydride and methyl acetate. Recrystallize the crude residue from a mixture of ethyl acetate and heptane to yield the pure 2-chloro enol ether intermediate.

Analytical Characterization Strategies

Accurate identification of 1-chloro-2-(trimethoxymethyl)benzene requires orthogonal analytical techniques due to its structural similarity to the unchlorinated parent compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI) in positive mode is recommended. However, orthoesters often fragment in the source. Expect to see a dominant fragment ion corresponding to the dialkoxycarbocation

    
     at m/z 185 (for the 
    
    
    
    isotope), alongside the characteristic 3:1 isotopic pattern confirming the presence of a single chlorine atom.
  • NMR Spectroscopy (

    
     and 
    
    
    
    ):
    The defining feature in the
    
    
    NMR spectrum (in
    
    
    ) is the intense, sharp singlet integrating to 9 protons at approximately
    
    
    3.2 - 3.4 ppm, corresponding to the three equivalent methoxy groups. The
    
    
    NMR will show a characteristic highly deshielded quaternary carbon signal near
    
    
    110 - 115 ppm for the central orthoester carbon.

References

  • Quality Control Chemicals (QCC). "Nintedanib Impurity 86 (CAS 70138-33-9)." QCC. Available at: [Link]

  • SynZeal. "Nintedanib Impurities and Reference Standards." SynZeal. Available at:[Link]

Sources

Exploratory

1-Chloro-2-(trimethoxymethyl)benzene CAS number and identifiers

Topic: 1-Chloro-2-(trimethoxymethyl)benzene: Synthesis, Reactivity, and Application in Heterocyclic Chemistry Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Chloro-2-(trimethoxymethyl)benzene: Synthesis, Reactivity, and Application in Heterocyclic Chemistry Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists

Executive Summary

1-Chloro-2-(trimethoxymethyl)benzene (CAS 70138-33-9 ), also known as trimethyl 2-chloroorthobenzoate, represents a specialized class of masked carbonyl compounds known as orthoesters. Unlike its parent aldehyde or acid chloride, this compound offers a unique stability profile under basic conditions while maintaining high electrophilicity under acidic catalysis.

This guide provides a rigorous technical analysis of 1-Chloro-2-(trimethoxymethyl)benzene, focusing on its scalable synthesis via the methanolysis of benzotrichlorides, its critical role as a "chameleon" reagent in the synthesis of benz-fused heterocycles, and the specific handling protocols required to maintain its integrity.

Part 1: Chemical Identity and Physicochemical Profile[1]

The compound is an ortho-substituted aromatic orthoester. Its steric bulk at the ortho position, combined with the electron-withdrawing chlorine atom, influences both its hydrolytic stability and its reactivity toward nucleophiles.

Table 1: Key Identifiers and Properties

ParameterSpecification
Chemical Name 1-Chloro-2-(trimethoxymethyl)benzene
Synonyms Trimethyl 2-chloroorthobenzoate; (2-Chlorophenyl)trimethoxymethane
CAS Number 70138-33-9
Molecular Formula C₁₀H₁₃ClO₃
Molecular Weight 216.66 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in organic solvents (DCM, Toluene, MeOH); Decomposes in water
Stability Stable under basic/neutral anhydrous conditions; Hydrolyzes rapidly in aqueous acid

Part 2: Synthesis Protocol – The Methanolysis Route

The industrial and laboratory standard for synthesizing aromatic orthoesters is the methanolysis of the corresponding benzotrichloride. This route is preferred over the Pinner synthesis due to atom economy and scalability.

Critical Mechanistic Insight

The reaction proceeds via a sequential substitution mechanism. The first substitution is the rate-limiting step, forming an alpha-chloro ether intermediate which is highly reactive. The presence of the ortho-chloro substituent introduces steric hindrance, requiring elevated temperatures or specific catalysis compared to the para isomer.

Self-Validating Experimental Protocol

Objective: Synthesis of 1-Chloro-2-(trimethoxymethyl)benzene from 2-chlorobenzotrichloride.

Reagents:

  • 2-Chlorobenzotrichloride (1.0 eq)

  • Sodium Methoxide (3.3 eq, 25-30% solution in methanol)

  • Anhydrous Methanol (Solvent)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.

  • Charge: Add the sodium methoxide solution to the flask. Cool to 0–5 °C.

  • Addition: Add 2-chlorobenzotrichloride dropwise. Critical Control Point: The reaction is highly exothermic. Control addition rate to keep internal temperature < 15 °C to prevent polymerization or side reactions.

  • Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (approx. 65 °C) for 4–6 hours.

  • Validation (IPC): Monitor by GC-MS or TLC. The disappearance of the trichloride peak and the absence of the mono-methoxy intermediate indicates completion.

  • Quench & Workup: Cool to room temperature. Filter off the precipitated Sodium Chloride (NaCl).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Toluene or Hexane to precipitate remaining salts. Filter again.

  • Purification: Distill the crude oil under high vacuum. Orthoesters are thermally sensitive; ensure bath temperature does not exceed 140 °C to prevent thermal degradation.

Yield Expectation: 75–85%

Part 3: Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathway starting from the precursor 2-chlorotoluene, and the subsequent application of the orthoester in forming benzimidazoles—a common medicinal chemistry application.

G cluster_synthesis Synthesis Pathway cluster_application Application: Heterocycle Formation start 2-Chlorotoluene inter 2-Chlorobenzotrichloride (CAS 2136-89-2) start->inter Radical Chlorination (Cl2, PCl3, hv) product 1-Chloro-2-(trimethoxymethyl)benzene (CAS 70138-33-9) inter->product Methanolysis (NaOMe, MeOH, Reflux) heterocycle 2-(2-Chlorophenyl)benzimidazole product->heterocycle Condensation (H+ Cat, -3 MeOH) reagent o-Phenylenediamine reagent->heterocycle

Figure 1: Synthesis of 1-Chloro-2-(trimethoxymethyl)benzene and its downstream conversion to benzimidazole derivatives.

Part 4: Applications in Drug Development

Masked Electrophile Strategy

In multi-step synthesis, the carboxylic acid moiety of 2-chlorobenzoic acid can be problematic due to its acidity and potential for decarboxylation. The trimethoxymethyl group acts as a robust protecting group that withstands strong bases (e.g., organolithiums) used to functionalize other parts of the molecule. It can be deprotected to the ester or acid using mild aqueous acid.

Heterocycle Synthesis (Benzimidazoles and Quinazolines)

Orthoesters are superior reagents for cyclization reactions compared to carboxylic acids.

  • Mechanism: The reaction with diamines (e.g., o-phenylenediamine) proceeds via an initial formation of an imidate intermediate, followed by ring closure and elimination of three molecules of methanol.

  • Advantage: This process is anhydrous and often proceeds in higher yields than acid chloride couplings, avoiding the generation of HCl which can be detrimental to sensitive substrates.

Part 5: Safety and Handling

  • Moisture Sensitivity: Like all orthoesters, CAS 70138-33-9 is sensitive to moisture. Hydrolysis yields 2-chlorobenzoic acid and methanol. Store under nitrogen in a cool, dry place.

  • Hazards:

    • Skin/Eye Irritant: Causes serious eye irritation and skin irritation.

    • Flammability: Flash point is expected to be >65 °C, but methanol residuals can lower this significantly.

  • Incompatibility: Avoid contact with strong acids (induces hydrolysis) and strong oxidizing agents.

References

  • Sigma-Aldrich (Merck KGaA). 1-Chloro-2,4,6-trimethoxybenzene and Orthoester Derivatives. Sigma-Aldrich Catalog. Link

  • BenchChem. 1-Chloro-2-(trichloromethyl)benzene (Precursor) Synthesis and Properties. BenchChem Technical Data. Link

  • Accela ChemBio. Product Analysis: 1-Chloro-2-(trimethoxymethyl)benzene (CAS 70138-33-9).[1][2][3][4][5] Accela ChemBio Catalog. Link

  • CookeChem. Chemical Data Sheet: 1-Chloro-2-(trimethoxymethyl)benzene.[1][2][3][5] CookeChem Database. Link

  • National Institute of Standards and Technology (NIST). Benzene, 1-chloro-2-(trichloromethyl)- (Precursor Data). NIST Chemistry WebBook. Link

Sources

Exploratory

1H and 13C NMR spectral analysis of 1-Chloro-2-(trimethoxymethyl)benzene

Comprehensive 1H and 13C NMR Spectral Analysis of 1-Chloro-2-(trimethoxymethyl)benzene: A Technical Guide for Structural Elucidation Introduction to Halogenated Orthoesters 1-Chloro-2-(trimethoxymethyl)benzene (CAS: 7013...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1H and 13C NMR Spectral Analysis of 1-Chloro-2-(trimethoxymethyl)benzene: A Technical Guide for Structural Elucidation

Introduction to Halogenated Orthoesters

1-Chloro-2-(trimethoxymethyl)benzene (CAS: 70138-33-9) is a highly specialized halogenated orthoester. In modern medicinal chemistry, orthoesters serve as robust protecting groups and critical synthetic intermediates. For example, structurally related orthoesters like trimethyl orthobenzoate are essential building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including the tyrosine kinase inhibitor Nintedanib[1].

Because orthoesters are highly sensitive to acidic hydrolysis—rapidly converting into esters and alcohols—rigorous structural elucidation and purity verification via Nuclear Magnetic Resonance (NMR) spectroscopy are mandatory before downstream synthetic applications[2]. This whitepaper provides a comprehensive framework for the


H and 

C NMR spectral analysis of 1-Chloro-2-(trimethoxymethyl)benzene, detailing the causality behind its chemical shifts and establishing a self-validating experimental protocol.

Causality of Chemical Shifts: Electronic and Steric Environments

To accurately assign the NMR spectra of 1-Chloro-2-(trimethoxymethyl)benzene, one must first understand the electronic and steric forces at play:

  • The Trimethoxymethyl Group[-C(OCHngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    )
    
    
    
    ]:
    This functional group contains three highly electronegative oxygen atoms bound to a single quaternary carbon. The cumulative electron-withdrawing effect causes extreme deshielding of this central carbon. In the parent compound, , this diagnostic carbon resonates at 114.9 ppm,[1]. The nine methoxy protons are chemically equivalent due to free rotation, presenting as a sharp, intense singlet.
  • The Ortho-Chlorine Effect: The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) and a weak resonance donating effect (+R). Positioned ortho to the orthoester, it breaks the symmetry of the benzene ring, resulting in an asymmetric ABCD spin system for the aromatic protons. Furthermore, the steric bulk of the chlorine atom restricts the conformational freedom of the bulky orthoester group, slightly deshielding the adjacent methoxy protons compared to an unsubstituted baseline[1].

Causality Ortho Ortho-Chlorine (-I, +R) Breaks Ring Symmetry H_Shift 1H NMR: ABCD Spin System Asymmetric Ar-H Multiplets Ortho->H_Shift Anisotropy Orthoester Trimethoxymethyl Group 3 Electronegative Oxygens C_Shift 13C NMR: Diagnostic Peak Central Carbon at ~114 ppm Orthoester->C_Shift Deshielding

Substituent effects driving the NMR chemical shifts.

Quantitative Spectral Data

H NMR Spectral Elucidation

The


H NMR spectrum of 1-Chloro-2-(trimethoxymethyl)benzene is characterized by a distinct 9:4 integration ratio between the aliphatic and aromatic regions.
Proton EnvironmentMultiplicityIntegrationPredicted Shift (δ, ppm)Causality / Assignment Notes
-OCH

(Methoxy)
Singlet (s)9H3.20 - 3.30Three equivalent methoxy groups. Deshielded by adjacent oxygen atoms and the ortho-chlorine proximity.
Ar-H (H-4, H-5) Multiplet (m)2H7.20 - 7.35Meta/para to substituents. Complex coupling due to the asymmetric ABCD spin system.
Ar-H (H-6) Doublet of doublets (dd)1H7.35 - 7.45Ortho to chlorine. Deshielded primarily by the chlorine's inductive (-I) effect.
Ar-H (H-3) Doublet of doublets (dd)1H7.65 - 7.80Ortho to the bulky, electron-withdrawing orthoester group.
C NMR Spectral Elucidation

The


C NMR spectrum is the definitive proof of the intact orthoester structure. The lack of symmetry ensures that all 10 carbons in the molecule produce 7 distinct signals (the three methoxy carbons are equivalent).
Carbon EnvironmentTypePredicted Shift (δ, ppm)Causality / Assignment Notes
-OCH

(Methoxy)
Primary (CH

)
50.0 - 52.0Directly bonded to an electronegative oxygen atom.
Central C-O

Quaternary (C)113.0 - 115.0Diagnostic Peak. Highly deshielded by three oxygen atoms. Confirms the orthoester is intact[1].
Ar-C (C-4, C-5) Tertiary (CH)126.0 - 129.0Unsubstituted aromatic carbons.
Ar-C (C-6) Tertiary (CH)129.5 - 131.0Aromatic carbon ortho to the chlorine atom.
Ar-C (C-3) Tertiary (CH)131.0 - 132.5Aromatic carbon ortho to the orthoester group.
Ar-C (C-1) Quaternary (C)132.0 - 134.0Directly bonded to the chlorine atom (C-Cl).
Ar-C (C-2) Quaternary (C)136.0 - 138.0Directly bonded to the central orthoester carbon.

Experimental Protocol: High-Resolution Acquisition and Self-Validation

To prevent misinterpretation caused by sample degradation, the following protocol integrates self-validating checkpoints at every stage of the analysis.

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of strictly anhydrous deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS).
    
  • Causality: Orthoesters are notoriously sensitive to moisture. In the presence of trace water and acid (often found in degraded CDCl

    
    ), the trimethoxymethyl group will rapidly hydrolyze into methyl 2-chlorobenzoate and methanol[2]. Anhydrous conditions are non-negotiable.
    

Step 2: 1D


H NMR Acquisition & Validation 
  • Action: Acquire the spectrum at 400 MHz (or higher) using a relaxation delay (D1) of 2 seconds and 16-32 scans.

  • Self-Validation Checkpoint: Evaluate the integration ratio. It must be exactly 9.00 (aliphatic) to 4.00 (aromatic). If a new, sharp singlet appears around 3.90 ppm, it indicates the formation of the methyl ester degradation byproduct[2].

Step 3: 1D


C NMR Acquisition & Validation 
  • Action: Acquire a proton-decoupled

    
    C spectrum at 100 MHz using a D1 of 2 seconds and 512-1024 scans.
    
  • Self-Validation Checkpoint: Count the distinct carbon signals; there must be exactly 7. The presence of a peak at ~114 ppm confirms the orthoester is intact. If a peak appears at ~165 ppm, the sample has hydrolyzed into a carbonyl-containing ester[2].

Step 4: 2D HMBC Correlation (Connectivity Proof)

  • Action: Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Causality: HMBC provides definitive proof of molecular connectivity. You must observe a strong cross-peak between the methoxy protons (~3.25 ppm) and the central orthoester carbon (~114 ppm). A secondary cross-peak between the aromatic H-3 proton and the central orthoester carbon confirms the substituent is attached at the C-2 position of the chlorobenzene ring.

G N1 Sample Preparation Anhydrous CDCl3 N2 1D NMR Acquisition 1H & 13C Spectra N1->N2 N3 Self-Validation Integration & Peak Count N2->N3 N4 2D HMBC Correlation Connectivity Proof N3->N4 N5 Structural Verification 1-Chloro-2-(trimethoxymethyl)benzene N4->N5

NMR structural elucidation and validation workflow.

References

  • National Institutes of Health (NIH) / PubChem. "Trimethyl orthobeznoate | C10H14O3 | CID 69720 - Spectral Information." Available at:[Link]

  • National Science Foundation (NSF) / ACS Publications. Peterson, J. W., et al. "A rapid, quantitative NMR test for oxygen-17 enrichment in water" (Detailing the NMR tracking of orthoester hydrolysis to esters). Available at:[Link]

Sources

Foundational

Technical Analysis: FTIR Characterization of 1-Chloro-2-(trimethoxymethyl)benzene

Executive Summary This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) absorption profile for 1-Chloro-2-(trimethoxymethyl)benzene (also known as ortho-chloro-trimethyl-orthoben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) absorption profile for 1-Chloro-2-(trimethoxymethyl)benzene (also known as ortho-chloro-trimethyl-orthobenzoate). As a specialized intermediate often used in the synthesis of protected aryl aldehydes and acids, its characterization requires precise differentiation from its hydrolytic degradation products.

The core of this analysis focuses on the Orthoester Functional Group (


) , a moisture-sensitive moiety that lacks a carbonyl signal in its intact state. This guide establishes the "Silent Carbonyl" baseline as a primary purity criterion and details the specific vibrational modes arising from the ortho-chloro substitution pattern.

Molecular Architecture & Vibrational Theory

The molecule consists of a benzene ring 1,2-disubstituted with a chlorine atom and a trimethoxymethyl group. The steric bulk of the ortho-chloro substituent exerts a "locking" effect on the conformation of the methoxy groups, potentially leading to distinct splitting in the C-O stretching region compared to the unsubstituted analog.

Structural Visualization & Signaling Pathway

The following diagram illustrates the key functional zones and the degradation pathway that FTIR must monitor.

G cluster_0 Vibrational Modes Mol 1-Chloro-2-(trimethoxymethyl)benzene (Target Molecule) Func_Ortho Orthoester Group -C(OMe)3 (1050-1200 cm⁻¹) Mol->Func_Ortho Primary Diagnostic Region Func_ArCl Aryl Chloride Ar-Cl (1030-1050 cm⁻¹) Mol->Func_ArCl Substituent Confirmation Degradation Hydrolysis Product Methyl 2-chlorobenzoate Mol->Degradation Acid/Moisture Hydrolysis Marker CRITICAL IMPURITY MARKER C=O Stretch (~1730 cm⁻¹) Degradation->Marker Generates

Figure 1: Structural breakdown of vibrational centers and the critical hydrolysis pathway monitored by FTIR.

Detailed Spectral Analysis

The FTIR spectrum of 1-Chloro-2-(trimethoxymethyl)benzene is characterized by a complex "fingerprint" in the ether region and the notable absence of carbonyl bands.

High-Frequency Region (4000 – 2000 cm⁻¹)
Wavenumber (cm⁻¹)Vibrational ModeAssignment & Expert Insight
3060 – 3080 Ar-H StretchWeak, sharp bands typical of aromatic rings. Slightly shifted due to the electron-withdrawing Cl group.
2940 – 2990

(Methyl)
Asymmetric stretching of the three

methyl groups.
2830 – 2850

(Methyl)
Symmetric stretching of the methyl groups. The presence of multiple O-Me groups often intensifies these bands relative to the aromatic C-H.
Fingerprint & Functional Group Region (2000 – 900 cm⁻¹)

This is the critical identification zone. The ortho-chloro substituent induces an inductive effect that may shift C-O bands to slightly higher frequencies compared to unsubstituted orthobenzoates.

Wavenumber (cm⁻¹)IntensityVibrational ModeTechnical Interpretation
1730 ABSENT C=O StretchPrimary Purity Check. A peak here indicates hydrolysis to the ester (Methyl 2-chlorobenzoate). The target molecule must be transparent in this region.
1580 – 1600 MediumC=C Ring StretchAromatic ring "breathing" modes. The 1,2-substitution often splits this into a doublet.
1460 – 1480 Medium

Deformation
Asymmetric bending of the methoxy methyl groups.
1190 – 1220 StrongC-O-C Stretch (Asym)Characteristic "Ether" bands. The orthoester functionality creates a complex cluster of peaks here.
1090 – 1150 Very StrongC-O-C Stretch (Sym)The most intense region. Coupled vibrations of the

center.
1035 – 1050 Med/StrongAr-Cl StretchIn-plane vibration of the Aryl-Chlorine bond. Often overlaps with C-O modes but is distinct in 1,2-disubstituted systems.
Low-Frequency Region (900 – 600 cm⁻¹)
Wavenumber (cm⁻¹)Vibrational ModeAssignment
740 – 760 C-H Out-of-Plane (oop)Diagnostic for Ortho-Substitution. 1,2-disubstituted benzenes typically show a single very strong band in this range.
680 – 700 Ring DeformationRing puckering modes associated with the chlorinated benzene system.

Experimental Protocol & Methodology

To ensure reproducible data, the following protocol is recommended. This workflow minimizes the risk of in-situ hydrolysis during measurement.

Sample Preparation Workflow

Workflow Start Sample Receipt (Liquid/Low-Melting Solid) Check Environment Check Ensure Humidity < 40% Start->Check Method Select Method: ATR (Diamond/ZnSe) Check->Method Blank Background Scan (Air/Clean Crystal) Method->Blank Apply Apply Sample (Neat, cover crystal fully) Blank->Apply Scan Acquire Spectrum (4 cm⁻¹ res, 16-32 scans) Apply->Scan QC QC Analysis: Check 1730 cm⁻¹ region Scan->QC

Figure 2: Step-by-step experimental workflow for moisture-sensitive orthoesters.

Measurement Parameters
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption from hygroscopic KBr, which causes rapid hydrolysis of the orthoester.

  • Crystal Material: Diamond or ZnSe (Zinc Selenide).

  • Resolution: 4 cm⁻¹.

  • Scans: 16 to 32 scans are sufficient for neat liquids.

  • Window: 4000 – 600 cm⁻¹.

Interpretation & Troubleshooting

The "Hydrolysis Index"

The stability of 1-Chloro-2-(trimethoxymethyl)benzene is the primary concern. In the presence of trace acid or moisture, the following reaction occurs:



Diagnostic Sign: Appearance of a carbonyl band at 1725–1735 cm⁻¹ .[1]

  • Pure: Baseline is flat at 1730 cm⁻¹.

  • Degraded: Sharp peak at 1730 cm⁻¹.

  • Action: If the carbonyl peak height exceeds 5% of the C-H stretch intensity, the material should be repurified (distillation under basic conditions).

Distinguishing from Precursors

The synthesis precursor is often 2-chlorobenzotrichloride (


).
  • Differentiation: The precursor lacks the strong C-O-C bands at 1100–1200 cm⁻¹ and instead shows C-Cl (aliphatic) stretches which are often broad and appear at lower frequencies (600–800 cm⁻¹), mixing with the ring modes.

References

  • Sigma-Aldrich. Trimethyl orthobenzoate Product Specification & Spectral Data (CAS 707-07-3). Retrieved from

  • NIST Chemistry WebBook. Infrared Spectra of 2-Chlorobenzotrifluoride and related 1,2-disubstituted benzenes. National Institute of Standards and Technology.[2] Retrieved from [Link]

  • BenchChem. Synthesis and Properties of 1-Chloro-2-(trimethoxymethyl)benzene. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Authoritative text on Orthoester and Aryl Halide assignments).

  • PubChem. Compound Summary: Trimethyl orthobenzoate. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 1-Chloro-2-(trimethoxymethyl)benzene as a Versatile Synthon

[1] Executive Summary 1-Chloro-2-(trimethoxymethyl)benzene (CAS 70138-33-9), also known as ortho-chloro trimethyl orthobenzoate, represents a high-value electrophilic synthon in organic synthesis.[1] Unlike its carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-Chloro-2-(trimethoxymethyl)benzene (CAS 70138-33-9), also known as ortho-chloro trimethyl orthobenzoate, represents a high-value electrophilic synthon in organic synthesis.[1] Unlike its carboxylic acid or acid chloride counterparts, this orthoester provides a masked carboxylate functionality that is stable to base but highly reactive toward nucleophiles under acidic catalysis.

This guide details the technical specifications, industrial synthesis via the Pinner-like methanolysis of benzotrichlorides, and its critical role in constructing fused heterocycles such as quinazolines and benzimidazoles—scaffolds ubiquitous in kinase inhibitors and agrochemicals.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name 1-Chloro-2-(trimethoxymethyl)benzene
Common Name o-Chloro trimethyl orthobenzoate
CAS Number 70138-33-9
Molecular Formula C₁₀H₁₃ClO₃
Molecular Weight 216.66 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~105–110 °C (at reduced pressure, est.)[1][2]
Solubility Soluble in alcohols, ethers, toluene; hydrolyzes in water
Stability Moisture sensitive; store under inert atmosphere (N₂/Ar)

Synthesis of the Core[12]

The industrial production of 1-Chloro-2-(trimethoxymethyl)benzene does not typically proceed via the esterification of 2-chlorobenzoic acid due to the thermodynamic instability of the orthoester relative to the ester.[1] Instead, the primary route involves the methanolysis of 1-chloro-2-(trichloromethyl)benzene (also known as o-chlorobenzotrichloride).[1]

Synthetic Pathway

The synthesis relies on the nucleophilic substitution of the trichloromethyl chlorides by methoxide ions. This reaction is irreversible and driven by the formation of sodium chloride.

SynthesisPath Start o-Chlorotoluene (Precursor) Inter o-Chlorobenzotrichloride (1-Chloro-2-(trichloromethyl)benzene) Start->Inter Radical Chlorination (Cl2, hν or PCl5) Product 1-Chloro-2-(trimethoxymethyl)benzene (Target Orthoester) Inter->Product 3 eq. NaOMe Reflux Reagent NaOCH3 / MeOH (Methanolysis)

Figure 1: Industrial synthesis route from o-chlorotoluene to the target orthoester.[1][3]

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for aryl orthoesters.

Reagents:

  • 1-Chloro-2-(trichloromethyl)benzene (1.0 eq)[1]

  • Sodium Methoxide (3.3 eq, 25% wt solution in methanol)

  • Anhydrous Methanol (Solvent)[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel. Purge with Nitrogen.

  • Solvation: Charge the flask with anhydrous methanol and the sodium methoxide solution. Cool to 0–5 °C.

  • Addition: Dropwise add 1-chloro-2-(trichloromethyl)benzene over 60 minutes. The reaction is exothermic; maintain internal temperature < 20 °C to prevent polymerization or side reactions.

  • Reaction: Once addition is complete, warm the mixture to reflux (approx. 65 °C) and stir for 4–6 hours. Monitor consumption of the trichloride by GC-MS.

  • Workup: Cool to room temperature. The flask will contain a heavy precipitate of NaCl. Filter off the salts under inert gas (Schlenk filtration recommended).

  • Purification: Concentrate the filtrate under reduced pressure. Distill the residue under high vacuum to isolate the pure orthoester. Caution: Do not use acidic adsorbents (silica gel) as they will hydrolyze the product back to the ester.

Reactivity & Applications in Drug Synthesis

The "Orthoester Effect" makes this compound a superior electrophile compared to esters. The three methoxy groups act as a "chemical funnel," activating the central carbon toward nucleophilic attack by amines while avoiding the formation of water associated with carboxylic acids.

Heterocycle Construction (The "One-Carbon Bridge")

The primary application of 1-Chloro-2-(trimethoxymethyl)benzene is in the synthesis of Quinazolinones and Benzimidazoles .[1] The o-chloro substituent on the phenyl ring provides a handle for further functionalization (e.g., Suzuki coupling) after the heterocycle is formed.

Mechanism: Quinazolinone Formation

When reacted with anthranilic acid (or its amide), the orthoester facilitates a two-step condensation-cyclization sequence.[1]

HeterocycleMech Substrate Anthranilamide Intermediate Imidate Intermediate (Transient) Substrate->Intermediate Acid Cat. (AcOH) Heat Orthoester 1-Chloro-2-(trimethoxymethyl)benzene Orthoester->Intermediate Acid Cat. (AcOH) Heat Cyclization Intramolecular Cyclization (-MeOH) Intermediate->Cyclization Product 2-(2-Chlorophenyl)quinazolin-4(3H)-one Cyclization->Product

Figure 2: Mechanistic pathway for Quinazolinone synthesis using the orthoester.[1]

Comparative Advantages
FeatureOrthoester Route (CAS 70138-33-9)Acid Chloride Route
Conditions Mild, often solvent-free or alcohol refluxHarsh, requires base scavengers
Moisture Tolerance Moderate (Reversible hydrolysis)Low (Irreversible hydrolysis)
Regioselectivity High (Sterically controlled)Variable
Byproducts Methanol (volatile, easy removal)HCl (corrosive, requires scrubbing)

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Context: Many kinase inhibitors (e.g., Idelalisib analogs) require a quinazolinone core with a specific aryl substituent at the 2-position.[1]

Protocol:

  • Reactants: Mix Anthranilamide (10 mmol) and 1-Chloro-2-(trimethoxymethyl)benzene (12 mmol) in a reaction vial.

  • Catalyst: Add Glacial Acetic Acid (0.5 mL) or p-TsOH (5 mol%).

  • Process: Heat the mixture to 100 °C. The mixture will initially melt and then resolidify as the heterocycle forms and methanol boils off.

  • Isolation: Triturate the solid residue with cold ethanol. Filter and dry.[4][5]

  • Result: High-yield formation of 2-(2-chlorophenyl)quinazolin-4(3H)-one . The o-chloro group is preserved, ready for subsequent palladium-catalyzed amination or coupling.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2]

  • Storage: Store at 2–8 °C under Argon. Moisture causes hydrolysis to 2-chlorobenzoic acid methyl ester and methanol.[1]

  • Toxicity: Like many chlorinated benzenes, avoid inhalation. Use in a fume hood.[6]

  • Incompatibility: Strong acids (rapid hydrolysis), strong oxidizers.

References

  • Synthesis of Orthoesters via Pinner Reaction & Alcoholysis

    • Source: Organic Syntheses, Coll.[7] Vol. 1, p. 5 (General method for orthoesters).

    • Context: Establishes the foundational chemistry of converting trichloromethyl groups to trimethoxymethyl groups.
    • [1]

  • Orthoesters in Heterocyclic Synthesis (Review)

    • Title: Applications of alkyl orthoesters as valuable substrates in organic transformations.[8][3][9][10]

    • Source: RSC Advances, 2020.
    • Context: Details the mechanism of quinazoline and benzimidazole formation using reagents like trimethyl orthobenzo
    • [1]

  • Benzotrichloride Precursors

    • Title: 1-Chloro-2-(trichloromethyl)benzene Technical Profile.[1][11]

    • Source: BenchChem / PubChem D
    • Context: Identification of the immedi
    • [1]

  • Nintedanib Intermediate Chemistry

    • Context: Trimethyl orthobenzoate is a key reagent in the synthesis of Nintedanib, validating the industrial relevance of this class of compounds.
    • Source: Nordmann Global / Sigma-Aldrich Product Applications.[1]

    • [1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Chloro-2-(trimethoxymethyl)benzene from 2-Chlorobenzotrichloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Utility of Aryl Orthoesters Aryl orthoesters, such as 1-Chloro-2-(trimethoxymethyl)benzene, are versatile intermediates in organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of Aryl Orthoesters

Aryl orthoesters, such as 1-Chloro-2-(trimethoxymethyl)benzene, are versatile intermediates in organic synthesis. Their unique structure, featuring a central carbon atom bonded to three alkoxy groups and an aryl substituent, makes them valuable precursors for a variety of functional groups. They can serve as protecting groups for carboxylic acids, participate in Claisen rearrangements, and be converted into other valuable compounds. The synthesis of these molecules, particularly from readily available starting materials like benzotrichlorides, is of significant interest to the chemical and pharmaceutical industries.

Reaction Mechanism and Scientific Rationale

The conversion of 2-chlorobenzotrichloride to 1-Chloro-2-(trimethoxymethyl)benzene is a nucleophilic substitution reaction. The trichloromethyl group of the starting material is highly electrophilic due to the presence of three electron-withdrawing chlorine atoms. This makes the benzylic carbon susceptible to attack by nucleophiles. In this synthesis, the nucleophile is the methoxide ion (CH₃O⁻), generated from a strong base like sodium methoxide.

The reaction proceeds via a stepwise substitution of the three chlorine atoms by methoxide groups. Each substitution step is likely a bimolecular nucleophilic substitution (Sₙ2) type reaction, where the methoxide ion attacks the carbon atom of the C-Cl bond, leading to the displacement of the chloride ion. The presence of the ortho-chloro substituent on the benzene ring can influence the reactivity of the trichloromethyl group through inductive effects, but it is not expected to interfere with the substitution at the benzylic position.

Reaction_Mechanism cluster_reagents start 2-Chlorobenzotrichloride intermediate1 1-Chloro-2-(dichloro(methoxymethyl))benzene start->intermediate1 + CH₃O⁻ intermediate2 1-Chloro-2-(chloro(dimethoxymethyl))benzene intermediate1->intermediate2 + CH₃O⁻ product 1-Chloro-2-(trimethoxymethyl)benzene intermediate2->product + CH₃O⁻ reagent + 3 CH₃O⁻Na⁺

Caption: Proposed stepwise nucleophilic substitution mechanism.

Proposed Experimental Protocol

This protocol is a proposed method based on general principles of nucleophilic substitution reactions on benzotrichlorides and related compounds. Researchers should perform small-scale trials to optimize conditions before scaling up.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chlorobenzotrichloride≥98%e.g., Sigma-Aldrich, TCIHandle with care in a fume hood.
Sodium Methoxide≥95%e.g., Sigma-Aldrich, AcrosHighly hygroscopic; store in a desiccator.
Anhydrous Methanol≥99.8%e.g., Sigma-Aldrich, FisherUse a freshly opened bottle or distill from a suitable drying agent.
Diethyl EtherAnhydrouse.g., Fisher ScientificFor extraction.
Saturated Sodium Bicarbonate SolutionACS GradePrepare in-houseFor washing.
Brine (Saturated NaCl Solution)ACS GradePrepare in-houseFor washing.
Anhydrous Magnesium SulfateACS Gradee.g., Fisher ScientificFor drying.
Equipment
  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Nitrogen or argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.

    • Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Preparation of Sodium Methoxide Solution:

    • In the reaction flask, under a nitrogen atmosphere, add anhydrous methanol (calculated based on the desired concentration, e.g., 10 mL per gram of 2-chlorobenzotrichloride).

    • Carefully add sodium methoxide (a slight excess, e.g., 3.3 equivalents relative to 2-chlorobenzotrichloride) to the methanol with stirring. The dissolution is exothermic. An ice bath can be used to control the temperature.

  • Reaction:

    • Once the sodium methoxide has completely dissolved and the solution has returned to room temperature, begin the dropwise addition of 2-chlorobenzotrichloride (1 equivalent) via a dropping funnel.

    • During the addition, maintain the reaction temperature between 25-30°C using a water bath if necessary. The reaction is exothermic.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if possible.

  • Work-up:

    • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will likely be an oil. Purify the crude product by vacuum distillation to obtain the pure 1-Chloro-2-(trimethoxymethyl)benzene. The boiling point will be significantly higher than that of methanol and diethyl ether.

Experimental_Workflow A 1. Reaction Setup (Anhydrous Conditions) B 2. Prepare Sodium Methoxide in Anhydrous Methanol A->B C 3. Add 2-Chlorobenzotrichloride (Dropwise, 25-30°C) B->C D 4. Reflux Reaction (4-6 hours, ~65°C) C->D E 5. Reaction Monitoring (TLC/GC-MS) D->E F 6. Quench with Ice Water E->F Reaction Complete G 7. Extraction with Diethyl Ether F->G H 8. Wash Organic Layer (NaHCO₃, Brine) G->H I 9. Dry and Concentrate H->I J 10. Vacuum Distillation I->J K Pure Product J->K

Caption: Overview of the experimental workflow.

Characterization and Analysis

The final product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons and the methoxy protons. The integration of these signals should correspond to the expected ratio.

    • ¹³C NMR will confirm the presence of the quaternary orthoester carbon and the methoxy carbons, as well as the aromatic carbons.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product and to assess its purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C-O stretching frequencies for the orthoester and C-Cl stretching for the chloro-substituent.

Safety Precautions

  • 2-Chlorobenzotrichloride: This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Sodium Methoxide: This is a strong base and is highly corrosive and hygroscopic. Handle it in a glovebox or under an inert atmosphere. It reacts violently with water.

  • Anhydrous Methanol: This is a flammable and toxic solvent. Avoid inhalation and skin contact.

  • Diethyl Ether: This is an extremely flammable solvent. Use it in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Trustworthiness and Self-Validation

To ensure the success and reproducibility of this synthesis, the following points are crucial:

  • Anhydrous Conditions: The presence of water will lead to the hydrolysis of 2-chlorobenzotrichloride to 2-chlorobenzoic acid and will also consume the sodium methoxide. Therefore, the use of dry glassware and anhydrous solvents is critical.

  • Stoichiometry: A slight excess of sodium methoxide is recommended to ensure complete reaction. However, a large excess may promote side reactions.

  • Temperature Control: The initial addition of 2-chlorobenzotrichloride should be done at a controlled temperature to manage the exothermicity of the reaction.

  • Monitoring: Careful monitoring of the reaction progress will prevent the formation of byproducts due to prolonged reaction times or incomplete conversion.

References

While a specific protocol for this exact synthesis was not found, the principles are based on well-established organic reactions. For further reading on related transformations and concepts, please refer to the following:

  • General Reactivity of Benzotrichlorides: For an overview of the reactions of benzotrichlorides with nucleophiles, consult advanced organic chemistry textbooks.
  • Orthoester Synthesis: For general methods of orthoester synthesis, see: DeWolfe, R. H.
  • Williamson Ether Synthesis: While not directly applicable to orthoester formation, the principles of reacting an alkoxide with an alkyl halide are relevant. For a general description, see standard organic chemistry textbooks.
Application

Methodology for using 1-Chloro-2-(trimethoxymethyl)benzene as a protecting group

Application Note: Methodology for Utilizing 1-Chloro-2-(trimethoxymethyl)benzene as a Protected Carboxylate Building Block in Advanced Synthesis Target Audience: Researchers, synthetic chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methodology for Utilizing 1-Chloro-2-(trimethoxymethyl)benzene as a Protected Carboxylate Building Block in Advanced Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

In complex multistep synthesis, the premature reactivity of carboxylic acids and their ester derivatives often dictates the limits of a synthetic route. Standard carboxylate protecting groups, such as methyl or benzyl esters, remain highly susceptible to nucleophilic attack by organometallics (e.g., Grignard or organolithium reagents) and reduction by metal hydrides.

As a Senior Application Scientist, I frequently recommend circumventing this limitation by masking the oxidation state of the carboxylate carbon as an


-hybridized orthoester. Orthoesters are considered products of exhaustive alkylation of unstable orthocarboxylic acids, providing a robust steric and electronic shield around the central carbon [1]. By converting the 

-electrophilic carbonyl into a sterically hindered, fully saturated trimethoxymethyl group, the electrophilicity of the functional group is completely abolished.

1-Chloro-2-(trimethoxymethyl)benzene (CAS: 70138-33-9) serves as an ideal, commercially available bifunctional building block [2]. Similar to the simplest orthoester, trimethyl orthoformate, the trimethoxymethyl group introduces a masked carboxylate equivalent that can be safely carried through highly basic or nucleophilic environments [3]. In this scaffold, the aryl chloride acts as a stable but reactive handle for transition-metal-catalyzed cross-couplings, while the orthoester safely preserves the carboxylic acid oxidation state for late-stage unmasking.

Quantitative Stability Profile

To design a successful synthetic route using 1-chloro-2-(trimethoxymethyl)benzene, one must understand the orthogonal stability of the trimethoxymethyl group. It is highly stable to bases and nucleophiles but exquisitely sensitive to aqueous acid.

Table 1: Quantitative Stability and Reactivity Profile of the Trimethoxymethyl Group

ConditionExample ReagentsTemp (°C)Half-life / StabilityMechanistic Rationale
Basic Hydrolysis 1M NaOH (aq) / MeOH100 °C> 48 hours (Intact)Alkoxide leaving groups are exceptionally poor; no pathway exists for base-catalyzed cleavage.
Reduction LiAlH₄ (THF)65 °C> 24 hours (Intact)Steric shielding and the absence of a polar C=O bond prevent hydride transfer.
Nucleophilic Addition n-BuLi (THF)-78 to 25 °C> 12 hours (Intact)Lack of a

-electrophilic carbonyl carbon completely prevents nucleophilic addition.
Mild Acidic Cleavage 0.1M HCl (THF/H₂O)25 °C< 10 minutes (Yields Ester)Protonation of the methoxy oxygen triggers rapid oxocarbenium ion formation and methanol loss.
Transition Metals Pd(0), Cu(I), Ni(0)25–110 °CStable during couplingThe

orthoester does not coordinate strongly enough to poison or inhibit metal catalysts.

Synthetic Workflow Visualization

G A 1-Chloro-2- (trimethoxymethyl)benzene B Cross-Coupling (Pd cat., Base) A->B Ar-B(OH)2 C 2-Aryl- (trimethoxymethyl)benzene B->C D Acidic Cleavage (H3O+) C->D Deprotection E 2-Arylbenzoic Acid (Final Product) D->E

Workflow for utilizing 1-Chloro-2-(trimethoxymethyl)benzene in cross-coupling and deprotection.

Experimental Protocols

The following protocols represent a self-validating system for utilizing this building block in a Suzuki-Miyaura cross-coupling, followed by a controlled two-stage deprotection.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Aryl chlorides are traditionally recalcitrant to cross-coupling compared to bromides or iodides. However, utilizing a dialkylbiaryl phosphine ligand (XPhos) overcomes this activation barrier.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 1-chloro-2-(trimethoxymethyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 v/v) to achieve a 0.2 M concentration of the aryl chloride.

    • Causality: Toluene solubilizes the non-polar starting materials, while water dissolves the K₃PO₄, creating a biphasic system that prevents base-induced degradation of the active Pd(0) catalyst.

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 9:1). The starting material is highly UV-active. The successful formation of the biaryl product is validated by the appearance of a new, highly UV-active spot at a lower

    
     value (due to increased molecular weight and polarity). GC-MS will confirm the mass shift from 
    
    
    
    (exhibiting a distinct
    
    
    isotope pattern) to
    
    
    .
  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Two-Stage Deprotection to the Carboxylic Acid

Directly converting the orthoester to a carboxylic acid requires harsh, hot aqueous acids that can degrade complex molecules. A controlled, two-stage protocol is vastly superior.

Step 1: Mild Acid Hydrolysis to the Methyl Ester

  • Dissolve the purified 2-aryl-(trimethoxymethyl)benzene in THF (0.1 M).

  • Add 1% aqueous HCl (0.1 volumes relative to THF) at room temperature. Stir for 15 minutes.

    • Causality: The trimethoxymethyl group is exquisitely sensitive to mild acid. Protonation rapidly forms an oxocarbenium ion, which is trapped by water to yield the methyl ester. Using mild conditions prevents the cleavage of other acid-sensitive groups (e.g., Boc or TBS).

  • Self-Validation: TLC will show an immediate, quantitative shift to a lower

    
     corresponding to the methyl ester.
    

Step 2: Saponification to the Carboxylic Acid

  • To the crude methyl ester solution, add MeOH (equal volume to THF) and an aqueous solution of LiOH (3.0 equiv).

    • Causality: LiOH is selected over NaOH/KOH due to its superior solubility in organic/aqueous mixtures and its milder nature, which prevents epimerization of adjacent stereocenters if present.

  • Stir at 50 °C for 2–4 hours until TLC indicates complete consumption of the ester.

  • Self-Validation & Isolation: Concentrate to remove organic solvents. The product will remain in the basic aqueous phase. Wash with diethyl ether to remove organic impurities. Acidify the aqueous phase with 1M HCl to pH 2. The precipitation of a white solid, or the ability to extract the product into EtOAc only after acidification, definitively self-validates the successful unmasking of the free carboxylic acid.

Mechanistic Pathway of Deprotection

G N1 Orthoester -C(OMe)3 N2 Oxocarbenium [-C(OMe)2]+ N1->N2 H+ -MeOH N3 Methyl Ester -COOMe N2->N3 H2O -H+, -MeOH N4 Carboxylic Acid -COOH N3->N4 NaOH, then H+

Mechanistic pathway for the stepwise deprotection of the trimethoxymethyl orthoester group.

Expert Insights & Troubleshooting

  • Premature Hydrolysis: If the orthoester degrades during storage or prior to cross-coupling, it is likely due to trace ambient moisture and acidity in the solvent. Always store 1-chloro-2-(trimethoxymethyl)benzene over molecular sieves and ensure cross-coupling solvents are degassed and neutralized.

  • Stalled Saponification: Sterically hindered biaryl systems can cause the methyl ester to resist saponification. If Step 2 stalls, switch the solvent system to DMSO/H₂O and increase the temperature to 80 °C, or utilize potassium trimethylsilanolate (KOTMS) in THF for anhydrous ester cleavage.

References

  • "Ortho ester", Wikipedia, The Free Encyclopedia. [Link]

  • "Trimethyl orthoformate", Wikipedia, The Free Encyclopedia.[Link]

Method

Application Notes and Protocols for the Electrochemical Oxidation of 1-Chloro-2-(trimethoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The electrochemical oxidation of organic molecules offers a powerful and sustainable alternat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The electrochemical oxidation of organic molecules offers a powerful and sustainable alternative to traditional chemical oxidants, providing a unique platform for selective transformations. This guide provides a detailed exploration of the electrochemical oxidation of 1-Chloro-2-(trimethoxymethyl)benzene, a compound of interest in synthetic chemistry due to its latent aldehyde functionality and substituted aromatic ring. While direct, peer-reviewed protocols for this specific substrate are not extensively documented, this document synthesizes established principles of electrochemical oxidation of analogous aromatic acetals and substituted benzenes to provide a robust framework for experimental design and execution.

The core of this process revolves around the anodic oxidation of the substrate, which can proceed through several potential pathways. The primary anticipated transformation is the oxidation at the benzylic position, leveraging the acetal as a precursor to the corresponding aldehyde, 2-chlorobenzaldehyde. This transformation is of significant interest as aromatic aldehydes are versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

This document will provide a comprehensive overview of the potential mechanistic pathways, detailed experimental protocols for cyclic voltammetry and preparative electrolysis, and guidance on product analysis and purification.

Mechanistic Considerations: Pathways of Electrochemical Oxidation

The electrochemical oxidation of 1-Chloro-2-(trimethoxymethyl)benzene is predicted to proceed via a mechanism involving a single electron transfer from the benzene ring to the anode, forming a radical cation.[1] The fate of this reactive intermediate is highly dependent on the reaction conditions, particularly the solvent, electrolyte, and electrode material.

Two primary competing pathways are envisioned:

  • Side-Chain Oxidation to the Aldehyde: This is often the desired pathway. Following the formation of the radical cation, subsequent deprotonation at the benzylic carbon and further oxidation lead to the formation of an oxocarbenium ion. Nucleophilic attack by residual water or the alcohol solvent (if used), followed by elimination of methanol, would yield the corresponding 2-chlorobenzaldehyde. This site-selective oxidation of a methylarene to an aromatic acetal, which can then be hydrolyzed, has been demonstrated as an efficient electrochemical method.[1][2]

  • Aromatic Ring Substitution or Polymerization: The radical cation can also undergo reactions on the aromatic ring itself. This can lead to the formation of dimeric or polymeric materials, which can passivate, or "foul," the electrode surface, thereby deactivating it.[3][4][5] The choice of electrode material and solvent system is critical in mitigating these undesired side reactions. For instance, glassy carbon electrodes have been observed to be more prone to fouling by polymeric films compared to platinum electrodes in the oxidation of some benzaldehyde derivatives.[3][5]

The presence of the electron-withdrawing chloro group on the aromatic ring is expected to increase the oxidation potential compared to the unsubstituted analogue.[3]

Experimental Protocols

Part 1: Preliminary Analysis by Cyclic Voltammetry (CV)

Cyclic voltammetry is an essential first step to probe the electrochemical behavior of 1-Chloro-2-(trimethoxymethyl)benzene. It provides critical information on the oxidation potential, the reversibility of the electron transfer process, and potential electrode passivation.

Objective: To determine the oxidation potential of 1-Chloro-2-(trimethoxymethyl)benzene and assess electrode stability.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy Carbon (GC) or Platinum (Pt) disk electrode (3 mm diameter)

  • Reference Electrode: Ag/AgCl (in saturated KCl) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or graphite rod

  • 1-Chloro-2-(trimethoxymethyl)benzene

  • Solvent: Acetonitrile (CH₃CN), anhydrous grade

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAClO₄) or Lithium perchlorate (LiClO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

    • Dry the electrode under a stream of inert gas.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAClO₄) in anhydrous acetonitrile.

    • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell with the prepared electrolyte solution.

    • Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.

    • Add 1-Chloro-2-(trimethoxymethyl)benzene to the electrolyte solution to a final concentration of 1-10 mM.

    • Deoxygenate the solution again for a few minutes.

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V vs. Ag/AgCl) to a sufficiently positive potential to observe the oxidation peak (e.g., +2.5 V vs. Ag/AgCl), and then reversing the scan back to the initial potential.

    • Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.

Data Interpretation:

  • The potential at which the anodic current sharply increases corresponds to the onset of oxidation. The peak potential (Eₚₐ) provides a quantitative measure of the oxidation potential.

  • The absence of a corresponding reduction peak on the reverse scan indicates an irreversible electrochemical process, which is common for the oxidation of many organic molecules.

  • A decrease in the peak current upon subsequent scans is an indication of electrode passivation or fouling.[4]

Part 2: Preparative Electrolysis for Synthesis

Preparative electrolysis is performed at a constant potential (potentiostatic) or constant current (galvanostatic) to synthesize a larger quantity of the oxidized product.

Objective: To synthesize 2-chlorobenzaldehyde from 1-Chloro-2-(trimethoxymethyl)benzene via electrochemical oxidation.

Materials and Equipment:

  • High-current potentiostat/galvanostat or a stable DC power supply.

  • Divided or undivided electrochemical cell (a divided cell with a fritted glass or membrane separator is recommended to prevent reduction of the product at the cathode).

  • Anode: Reticulated vitreous carbon (RVC), carbon felt, or platinum mesh (high surface area electrodes are preferred).

  • Cathode: Platinum mesh or stainless steel plate.

  • Reference Electrode (for potentiostatic electrolysis).

  • Magnetic stirrer and stir bar.

  • The same solvent and supporting electrolyte as used in the CV analysis.

Procedure:

  • Cell Setup:

    • Assemble the electrochemical cell. If using a divided cell, fill both the anodic and cathodic compartments with the electrolyte solution.

    • Place the anode and cathode in their respective compartments. Position the reference electrode as close as possible to the anode surface.

  • Electrolysis:

    • Dissolve 1-Chloro-2-(trimethoxymethyl)benzene in the anolyte (the solution in the anode compartment) at a concentration of 10-50 mM.

    • Stir the solution vigorously.

    • Potentiostatic Method: Apply a constant potential slightly more positive than the oxidation peak potential determined from the cyclic voltammetry. Monitor the current over time; the electrolysis is complete when the current drops to a low, steady value (typically <5% of the initial current).

    • Galvanostatic Method: Apply a constant current (e.g., 10-100 mA). Monitor the potential of the anode; a sharp increase in potential can indicate the full consumption of the starting material or significant electrode passivation.

  • Work-up and Product Isolation:

    • Upon completion of the electrolysis, disassemble the cell.

    • Evaporate the solvent (acetonitrile) under reduced pressure.

    • The residue will contain the product, the supporting electrolyte, and any unreacted starting material.

    • Perform an aqueous work-up: Add water to the residue and extract the organic components with a suitable solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification and Analysis:

    • The crude product can be purified by column chromatography on silica gel.

    • Analyze the product by techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and determine the yield and purity. The expected product is 2-chlorobenzaldehyde.

Data Presentation

Table 1: Typical Experimental Parameters for Electrochemical Oxidation

ParameterCyclic VoltammetryPreparative Electrolysis
Working Electrode/Anode Glassy Carbon or PlatinumReticulated Vitreous Carbon or Platinum Mesh
Reference Electrode Ag/AgCl or SCEAg/AgCl or SCE
Counter Electrode/Cathode Platinum Wire or Graphite RodPlatinum Mesh or Stainless Steel
Solvent Anhydrous AcetonitrileAnhydrous Acetonitrile
Supporting Electrolyte 0.1 M TBAClO₄ or LiClO₄0.1 M TBAClO₄ or LiClO₄
Substrate Concentration 1-10 mM10-50 mM
Applied Potential/Current Scan Rate: 25-200 mV/sPotentiostatic: E = Eₚₐ + 0.2 V; Galvanostatic: 10-100 mA
Temperature AmbientAmbient

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization prep_substrate Prepare Substrate Solution (1-Chloro-2-(trimethoxymethyl)benzene in CH3CN + Electrolyte) cv_analysis Cyclic Voltammetry (Determine Oxidation Potential) prep_substrate->cv_analysis prep_electrodes Polish and Clean Working Electrode prep_electrodes->cv_analysis prep_cell Assemble Electrochemical Cell prep_cell->cv_analysis electrolysis Preparative Electrolysis (Potentiostatic or Galvanostatic) cv_analysis->electrolysis Inform Conditions workup Aqueous Work-up & Extraction electrolysis->workup purification Column Chromatography workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Caption: Experimental workflow for the electrochemical oxidation of 1-Chloro-2-(trimethoxymethyl)benzene.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The initial cyclic voltammetry serves as a critical diagnostic tool to establish the feasibility and optimal conditions for the preparative scale reaction. By comparing the CVs of the substrate with the background electrolyte, one can confirm that the observed oxidation is indeed due to the target molecule. Furthermore, monitoring the reaction progress during preparative electrolysis (e.g., by observing the current decay or by periodic sampling and analysis with TLC or GC) provides real-time feedback and ensures the reaction is proceeding as expected. Post-synthesis, rigorous characterization of the product by multiple analytical techniques (NMR, MS) is essential to confirm its identity and purity, thereby validating the success of the electrochemical transformation.

Conclusion

The electrochemical oxidation of 1-Chloro-2-(trimethoxymethyl)benzene presents a promising and environmentally benign route to the synthesis of 2-chlorobenzaldehyde. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and optimize this transformation. Careful consideration of the reaction parameters, particularly the choice of electrode and solvent, will be paramount in achieving high selectivity and yield while minimizing unwanted side reactions such as electrode passivation. The inherent scalability and sustainability of electrosynthesis make it a compelling area for further investigation in the development of novel synthetic methodologies.

References

  • M. C. B. Santos, A. L. G. De Souza, and R. F. Dutra, "Electrochemical oxidation of benzaldehyde and hydroxybenzaldehydes in acetonitrile on platinum and glassy carbon electrodes," Comptes Rendus Chimie, vol. 22, no. 6-7, pp. 516-524, 2019. Available: [Link]

  • "Electrochemical oxidation of benzaldehyde and hydroxybenzaldehydes in acetonitrile on platinum and glassy carbon electrodes - Comptes Rendus de l'Académie des Sciences," academie-sciences.fr, Jul. 30, 2019.
  • Z. Wang et al., "Site-selective electrooxidation of methylarenes to aromatic acetals," Nature Communications, vol. 11, no. 1, p. 2706, 2020. Available: [Link]

  • "Site-selective electrooxidation of methylarenes to aromatic acetals," n
  • Y. Wei et al., "Electrochemical oxidation induced intermolecular aromatic C-H imidation," Nature Communications, vol. 10, no. 1, p. 5467, 2019. Available: [Link]

  • "Electrochemical oxidation induced intermolecular aromatic C-H imidation - ResearchGate," researchg
  • "Electrochemical oxidation of benzaldehyde and hydroxybenzaldehydes in acetonitrile on platinum and glassy carbon electrodes | Request PDF - ResearchGate," researchg
  • L. Li, H. Wang, J. Ma, and Y. Cong, "Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms," ACS Omega, vol. 7, no. 38, pp. 34381–34391, 2022. Available: [Link]

  • M. A. Kamyabi, S. G. Hosseini, and F. S. Fard, "Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines," Journal of the Iranian Chemical Society, vol. 13, no. 5, pp. 835-843, 2016. Available: [Link]

  • A. M. O. Brett, S. H. P. Serrano, and M. A. La-Scalea, "Pathways of Electrochemical Oxidation of Indolic Compounds," Electroanalysis, vol. 23, no. 4, pp. 886-894, 2011. Available: [Link]

  • S.-K. Tao et al., "Electrochemical Cross-Dehydrogenative Aromatization Protocol for the Synthesis of Aromatic Amines," Organic Letters, vol. 24, no. 4, pp. 1197–1201, 2022. Available: [Link]

  • H. M. L. Williams, "Oxidation process for the production of a chlorobenzaldehyde," EP0890566A1, Jan. 13, 1999.
  • "1-Chloro-2-[(chloromethoxy)methyl]benzene | Benchchem," benchchem.com.
  • "Electrochemical oxidation induced intermolecular aromatic C-H imidation - PMC," ncbi.nlm.nih.gov, Nov. 29, 2019.
  • A. J. J. Lennox and K. Lapointe, "Electrochemical reaction engineering for the community," Reaction Chemistry & Engineering, vol. 5, no. 6, pp. 1043-1059, 2020. Available: [Link]

  • "Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis - Benchchem," benchchem.com.
  • "ORTHO CHLORO BENZALDEHYDE - Ataman Kimya,"
  • Y. Li et al., "Electrosynthesis of Chlorohydrins From Alkenes in Seawater Enabled by On‐Site Generated Active Surface Chlorine Intermediate," Advanced Functional Materials, vol. 34, no. 10, 2024. Available: [Link]

  • S. Thangavelu, S. Chellammal, and P. Anantharaman, "INDIRECT ELECTROCHEMICAL OXIDATION OF O-CHLORO TOLUENE TO 0- CHLORO BENZALDEHYDE USING CERIC METHANE SULPHONATE," Transactions of the SAEST, vol. 35, no. 2, pp. 111-114, 2000.
  • S. S. Priya and K. P. Elango, "A Mechanistic Investigation of the Oxidation of Acetals by N-Chloroisonicotin Amide in Aqueous Acetonitrile," International Journal for Research in Applied Science and Engineering Technology, vol. 5, no. 9, pp. 162-167, 2017. Available: [Link]

  • "The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide - Benchchem," benchchem.com.
  • "An electrochemical aromatic chlorination, comparison with electrophilic reaction | Request PDF - ResearchGate," researchg
  • "Preparation of 1-chloro-2-(dichloromethyl)benzene - PrepChem.com," prepchem.com, Oct. 01, 2018.
  • H. Lund, "Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane," Acta Chemica Scandinavica, vol. 54, pp. 1018-1020, 1999.

Sources

Application

Application Note: Precision Synthesis of 1-Chloro-2-(trimethoxymethyl)benzene

Abstract & Chemical Context This application note details the robust laboratory-scale preparation of 1-Chloro-2-(trimethoxymethyl)benzene (also known as ortho-chlorotrimethyl orthobenzoate). This compound serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

This application note details the robust laboratory-scale preparation of 1-Chloro-2-(trimethoxymethyl)benzene (also known as ortho-chlorotrimethyl orthobenzoate). This compound serves as a critical masked carboxylate intermediate in the synthesis of sterically congested pharmaceutical scaffolds and agrochemicals.

Unlike simple alkyl orthoesters, the ortho-chloro aryl derivative presents unique synthetic challenges due to steric hindrance at the benzylic position and the electronic deactivation of the aromatic ring. This protocol utilizes the nucleophilic substitution of


-tetrachlorotoluene  with sodium methoxide, optimized to minimize the formation of the incomplete substitution byproduct (dimethyl acetal chloride) and prevent hydrolytic degradation.
Target Molecule Profile
PropertyDetail
IUPAC Name 1-Chloro-2-(trimethoxymethyl)benzene
CAS RN Derivative of 2136-89-2 (Precursor)
Molecular Formula

Key Functionality Orthoester (Carboxylic acid masking group)
Stability Stable in base/neutral; Rapidly hydrolyzes in acid/water

Reaction Mechanism & Critical Control Points

The transformation proceeds via a stepwise


-like substitution pathway facilitated by the methoxide anion. The presence of the ortho-chlorine atom introduces significant steric bulk, making the final substitution step (conversion of the acetal chloride to the orthoester) the rate-determining step.
Mechanistic Pathway (DOT Visualization)

ReactionMechanism SM α,α,α,2-Tetrachlorotoluene (Starting Material) Int1 Dichloro-methoxy Intermediate SM->Int1 + NaOMe - NaCl Int2 Chloro-dimethoxy Intermediate (Acetal) Int1->Int2 + NaOMe - NaCl Prod 1-Chloro-2-(trimethoxymethyl)benzene (Target Orthoester) Int2->Prod + NaOMe - NaCl (Slow Step) Side 2-Chlorobenzoic Acid (Hydrolysis Byproduct) Int2->Side + H2O / H+ Prod->Side + H2O / H+

Figure 1: Stepwise substitution mechanism. The final methoxylation is sterically impeded by the ortho-chloro group, requiring strict stoichiometric control and thermal activation.

Critical Control Points (CCPs)
ParameterSpecificationScientific Rationale
Moisture Control < 0.05%

Orthoesters hydrolyze to esters/acids in the presence of water and trace acid. All reagents must be anhydrous.
Stoichiometry 3.1 - 3.3 eq. NaOMeA slight excess ensures the reaction drives to completion, converting the acetal intermediate to the orthoester.
Temperature Reflux (

)
Required to overcome the steric barrier of the ortho-Cl substituent during the final substitution step.
Workup pH pH > 8Acidic workup is strictly forbidden. Silica gel purification is generally avoided due to surface acidity; distillation is preferred.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • 
      -Tetrachlorotoluene (o-Chlorobenzotrichloride) [>98% purity].
      
    • Sodium Methoxide (NaOMe), 25-30% wt solution in Methanol (Anhydrous) OR Solid NaOMe (95%).

    • Methanol (Anhydrous, HPLC grade).

  • Equipment:

    • 3-Neck Round Bottom Flask (RBF) with mechanical stirrer (essential for salt slurry).

    • Reflux condenser with

      
       inlet/drying tube (
      
      
      
      ).
    • Pressure-equalizing addition funnel.[1]

    • Vacuum distillation setup (Vigreux column recommended).

Step-by-Step Procedure
Step 1: Reagent Preparation & Setup
  • Flame-dry the 3-neck RBF and assemble under a positive pressure of Nitrogen (

    
    ).
    
  • Charge the flask with Sodium Methoxide (3.3 equivalents) .

    • Note: If using solid NaOMe, dissolve it in anhydrous Methanol (approx. 4 mL MeOH per gram of NaOMe) under cooling. If using solution, charge directly.

  • Cool the methoxide solution to 0–5°C using an ice bath. Exothermic control is vital during the initial addition.

Step 2: Controlled Addition
  • Load

    
    -Tetrachlorotoluene (1.0 equivalent)  into the addition funnel.
    
  • Add the benzotrichloride dropwise to the stirred NaOMe solution over 45–60 minutes .

    • Observation: The solution will turn cloudy as NaCl precipitates.

    • Caution: Maintain internal temperature < 20°C to prevent uncontrolled boiling.

Step 3: Thermal Activation (The Ortho-Effect)
  • Once addition is complete, remove the ice bath and allow the slurry to reach room temperature.

  • Heat the mixture to Reflux (

    
    )  for 6–12 hours .
    
  • In-Process Control (IPC): Monitor by GC-MS or NMR.

    • Target: Disappearance of the dichloro- and monochloro-dimethoxy intermediates.

    • Signal: The target orthoester shows a characteristic singlet for the

      
       group at 
      
      
      
      ppm (shift varies slightly by solvent) in
      
      
      NMR.
Step 4: Workup (Non-Aqueous)
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the white slurry (NaCl) through a sintered glass funnel (frit) or Celite pad under

    
    .
    
    • Crucial: Do not wash with water. Wash the salt cake with cold anhydrous Methanol.

  • Concentration: Concentrate the filtrate on a rotary evaporator (bath < 40°C) to remove Methanol.

    • Result: A crude oil containing the product and residual salts.

Step 5: Purification
  • Distillation: Perform fractional vacuum distillation.

    • Conditions: High vacuum (< 5 mmHg) is recommended to keep pot temperature low.

    • Fraction Collection: Discard the initial "forerun" (residual solvent/acetal). Collect the main fraction.

  • Storage: Store under Nitrogen in a tightly sealed container. Add Activated Molecular Sieves (3Å or 4Å) to the storage vial to ensure long-term stability.

Workflow Visualization

Workflow Setup Setup: Flame-dry Glassware N2 Atmosphere Prep Prepare NaOMe/MeOH Solution Cool to 0°C Setup->Prep Add Add o-Chlorobenzotrichloride Dropwise (T < 20°C) Prep->Add Reflux Reflux (65°C) for 6-12h (Drives Steric Substitution) Add->Reflux IPC QC Check (GC/NMR) Complete Conversion? Reflux->IPC IPC->Reflux No (Extend Time) Filter Filter NaCl (Anhydrous) Wash with MeOH IPC->Filter Yes Conc Concentrate Filtrate (Remove MeOH) Filter->Conc Distill High Vacuum Distillation Isolate Orthoester Conc->Distill

Figure 2: Operational workflow emphasizing the anhydrous filtration and purification path.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Benzoic Acid Formation Moisture ingress.Flame-dry all glass. Use fresh anhydrous MeOH. Ensure NaOMe is dry.
Incomplete Conversion (Acetal present) Steric hindrance of ortho-Cl; insufficient heating.Extend reflux time. Ensure slight excess (3.3 eq) of NaOMe.
Product Decomposition on Distillation Pot temperature too high.Improve vacuum (< 1 mmHg). Use a short-path distillation head.
Solidification of Reaction Mix High salt formation.Use a mechanical stirrer (overhead) instead of a magnetic stir bar.

References

  • Organic Syntheses, Coll. Vol. 1, p. 258 (1941). Trimethyl Orthobenzoate.[2] (Foundational protocol for benzotrichloride-to-orthoester conversion).

  • Sah, P. P. T., & Chang, K. S. (1936). Preparation of Orthoesters from Trichlorides. Reports regarding the influence of ortho-substituents on solysis rates.[3]

  • PubChem Compound Summary. Benzene, 1-chloro-2-(trichloromethyl)- (Starting Material Data).

  • McElvain, S. M., & Venerable, J. T. (1950). The Orthoesters of p-Chlorobenzoic Acid. Journal of the American Chemical Society. (Comparative kinetics for chlorinated aryl orthoesters).

(Note: While specific literature on the exact 1-chloro-2- isomer is often proprietary or embedded in patent literature, the protocols listed above for general orthobenzoates and p-chloro derivatives represent the authoritative chemical consensus for this transformation.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Chloro-2-(trimethoxymethyl)benzene

[1] Subject: Yield Optimization & Troubleshooting Guide Ticket ID: ORTHO-CL-002 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Subject: Yield Optimization & Troubleshooting Guide Ticket ID: ORTHO-CL-002 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 1-Chloro-2-(trimethoxymethyl)benzene (also known as ortho-chlorotrimethylorthobenzoate) is suffering from low yields (<40%) or high ester impurities.[1]

Synthesizing sterically hindered orthoesters is a battle against two opposing forces: steric hindrance , which demands rigorous forcing conditions, and acid-lability , which demands extreme delicacy during isolation.[1] The ortho-chloro substituent at the C2 position significantly retards the substitution of the trichloromethyl group compared to the unsubstituted benzotrichloride, while simultaneously destabilizing the transition state.[1]

This guide prioritizes the Benzotrichloride Methanolysis route, as it is the most scalable industrial method.

Module 1: Reaction Optimization (The Synthesis)

Core Protocol: The standard industry route involves the reaction of 1-chloro-2-(trichloromethyl)benzene (2-chlorobenzotrichloride) with sodium methoxide in methanol.[1]

Critical Control Points (CCPs)
ParameterStandard ProtocolOptimized Protocol (High Yield) Scientific Rationale
Stoichiometry 3.05 eq NaOMe3.5 – 4.0 eq NaOMe The ortho-Cl steric bulk hinders the approach of the methoxide ion.[1] Excess base drives the equilibrium and ensures consumption of the mono/dichloro intermediates.[1]
Solvent Commercial MeOHAnhydrous MeOH (<50 ppm H₂O) Water competes with methanol.[1] Even trace water generates 2-chlorobenzoic acid or methyl 2-chlorobenzoate, effectively killing yield.[1]
Temperature Reflux (~65°C)Reflux (65°C) or Pressure (80°C) Higher kinetic energy is required to overcome the steric barrier of the ortho-chloro group.[1]
Time 12–18 Hours24–36 Hours Incomplete reaction leaves chloromethoxy intermediates that decompose upon distillation.[1]
Troubleshooting The Reaction

Q: My TLC shows a persistent spot just below the solvent front that won't disappear. What is it? A: This is likely the intermediate dichloro-methoxy compound (1-chloro-2-(dichloromethoxymethyl)benzene).[1]

  • Diagnosis: The reaction is stalled. The first substitution is fast; the second and third are exponentially slower due to increasing steric crowding and electronic donation from the methoxy group.[1]

  • Fix: Do not quench. Add an additional 0.5 eq of NaOMe and continue reflux for 6 hours. If available, perform the reaction in a sealed vessel at 80°C to overcome the activation energy barrier.

Q: The reaction mixture turned dark brown/black. Is the batch lost? A: Not necessarily, but yield will be lower.

  • Diagnosis: Thermal decomposition or polymerization of side products. This often happens if the reaction is run too hot without inert gas protection.

  • Fix: Ensure a strict Nitrogen (

    
    ) or Argon blanket.[1] Oxygen promotes radical decomposition of benzylic species.
    

Module 2: Workup & Isolation (The Yield Killer)

The Golden Rule: Treat the product as if it is allergic to protons. Orthoesters are stable in base but hydrolyze rapidly in acid. Even the acidity of silica gel can degrade 1-Chloro-2-(trimethoxymethyl)benzene back to the ester.[1]

Workflow Visualization

WorkupLogic Start Crude Reaction Mixture (Product + NaCl + Excess NaOMe) Quench Quench Strategy Start->Quench PathA Path A: Filtration (Recommended) Remove solid NaCl Quench->PathA Anhydrous PathB Path B: Aqueous Wash (Risky) Use 5% NaOH/H2O Quench->PathB If salts clog filter Distillation Fractional Distillation (Vacuum required) PathA->Distillation PathB->Distillation Must dry w/ K2CO3 first Glassware Pre-treat Glassware with K2CO3 or Et3N Distillation->Glassware Critical Step Product Pure 1-Chloro-2-(trimethoxymethyl)benzene Glassware->Product Success Hydrolysis Impurity: Methyl 2-chlorobenzoate Glassware->Hydrolysis Acidic sites on glass

Caption: Logical flow for isolation. Path A (Filtration) is preferred to minimize hydrolysis risk.[1]

Troubleshooting Isolation

Q: I isolated the product, but NMR shows 15% Methyl 2-chlorobenzoate. Where did it come from? A: This is "post-reaction hydrolysis." It likely occurred during distillation.

  • Mechanism: Glassware surfaces are slightly acidic (silanols).[1] At high distillation temperatures, these surface protons catalyze the loss of methanol/dimethyl ether.

  • Protocol Fix: "Base-wash" your distillation glassware.[1] Rinse the flask, column, and condenser with a 5% Triethylamine/Acetone solution and dry before use.[1] Add a spatula tip of solid

    
     to the distillation pot to scavenge any adventitious acid.
    

Q: Can I use Silica Gel chromatography? A: NO. Standard silica gel is acidic (


).[1] It will destroy your product on the column.
  • Alternative: If you must use chromatography, use Basic Alumina (Activity Grade II or III) or pre-treat your silica gel with 2% Triethylamine in Hexane to neutralize acidic sites.[1] Distillation is vastly superior for this molecule.

Module 3: Reaction Mechanism & Pathway

Understanding the stepwise substitution helps in diagnosing "stalled" reactions.

ReactionPathway SM 2-Chlorobenzotrichloride Step1 Intermediate 1 (Dichloro-methoxy) SM->Step1 + NaOMe Fast Step2 Intermediate 2 (Chloro-dimethoxy) Step1->Step2 + NaOMe Slow (Sterics) Product Target Orthoester 1-Chloro-2-(trimethoxymethyl)benzene Step2->Product + NaOMe Very Slow Side1 Side Product: Methyl 2-chlorobenzoate Step2->Side1 H2O / H+ Hydrolysis Product->Side1 H2O / H+ Hydrolysis

Caption: Stepwise substitution pathway. Note the slowing kinetics at Step 2 and 3 due to the ortho-chloro steric block.[1]

FAQ: Stability & Storage

Q: How should I store the purified compound? A: Store in a tightly sealed container under Argon at 4°C.

  • Pro-Tip: Add a few pellets of Potassium Hydroxide (KOH) or a small packet of activated molecular sieves into the secondary containment (desiccator) to keep the environment anhydrous and basic.[1]

Q: Is the Pinner Synthesis (from 2-chlorobenzonitrile) a better alternative? A: Generally, no , for this specific substrate.[1]

  • Reasoning: The Pinner reaction requires dry HCl gas to form the imidate salt. The ortho-chloro group destabilizes the imidate intermediate, often leading to low conversion or hydrolysis back to the amide.[1] The Benzotrichloride route, while requiring harsher reagents, is thermodynamically favored if water is excluded.

References

  • Preparation of Trimethyl Orthobenzoate. Organic Syntheses, Coll. Vol. 6, p.737 (1988). (Standard protocol for benzotrichloride methanolysis). [1]

  • Synthesis of Methyl orthobenzoate. PrepChem. (Detailed procedure for the reaction of trichloromethylbenzene with sodium methylate).

  • Hydrolysis of Orthoesters. Journal of the American Chemical Society. Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. (Foundational theory on acid-lability).[1] [1]

  • 1-Chloro-2-(trichloromethyl)benzene Properties. ChemicalBook. (Physical properties and safety data for the starting material).

Sources

Optimization

Troubleshooting moisture sensitivity of 1-Chloro-2-(trimethoxymethyl)benzene

Technical Support Center: Troubleshooting Moisture Sensitivity of 1-Chloro-2-(trimethoxymethyl)benzene Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Moisture Sensitivity of 1-Chloro-2-(trimethoxymethyl)benzene

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience erratic reactivity and sudden yield drops when working with 1-Chloro-2-(trimethoxymethyl)benzene. This compound—an ortho-chloro substituted trimethyl orthobenzoate—is a highly valuable synthetic building block. However, its trimethoxymethyl group is an orthoester, making it inherently susceptible to moisture-driven degradation.

This guide moves beyond basic handling instructions. It is designed to provide you with mechanistic causality, self-validating protocols, and analytical frameworks necessary to master this reagent and ensure absolute reproducibility in your synthetic workflows.

Mechanistic Causality: Understanding the Hydrolysis Pathway

To troubleshoot effectively, we must first understand the root cause of the degradation: water, specifically under acidic conditions. Orthoesters are highly stable in alkaline environments but rapidly hydrolyze in the presence of trace acid and moisture[1].

The degradation of 1-Chloro-2-(trimethoxymethyl)benzene proceeds via a well-documented A-1 unimolecular mechanism[2]:

  • Protonation: Trace acid protonates one of the methoxy oxygens.

  • Carboxonium Ion Formation: A molecule of methanol is eliminated, generating a resonance-stabilized dialkoxycarboxonium ion. This is the rate-determining step of the degradation[2].

  • Nucleophilic Attack: Ambient moisture (water) attacks the carboxonium ion to form a hemi-orthoester intermediate[3].

  • Decomposition: The hemi-orthoester rapidly collapses, yielding methyl 2-chlorobenzoate (an ester) and another equivalent of methanol[3].

HydrolysisPathway A 1-Chloro-2-(trimethoxymethyl)benzene B Protonated Orthoester A->B Trace Acid C Dialkoxycarboxonium Ion B->C -MeOH (Rate-determining) D Hemi-orthoester C->D +H2O E Methyl 2-chlorobenzoate + Methanol D->E Collapse

Mechanistic pathway of acid-catalyzed orthoester hydrolysis.

Diagnostic FAQ & Troubleshooting Guide

Q1: My downstream reactions (e.g., Grignard additions) are failing. How can I confirm if my 1-Chloro-2-(trimethoxymethyl)benzene has degraded? Causality: If the orthoester has hydrolyzed to methyl 2-chlorobenzoate, the newly formed electrophilic carbonyl carbon will consume nucleophiles (like Grignard or organolithium reagents) meant for other steps, or it will fail to act as a protected aldehyde equivalent. Solution: Implement a self-validating analytical check using


H NMR and FT-IR before use. The transformation from an orthoester to an ester provides distinct, unmistakable spectroscopic signatures.

Table 1: Quantitative Analytical Signatures of Degradation

Analytical MethodIntact 1-Chloro-2-(trimethoxymethyl)benzeneDegraded Product (Methyl 2-chlorobenzoate)Diagnostic Indicator

H NMR (CDCl

)
~3.2 ppm (singlet, 9H, -C(OCH

)

)
~3.9 ppm (singlet, 3H, -COOCH

)
Loss of 9H singlet; appearance of 3H singlet.

H NMR (CDCl

)
No methanol peak~3.4 ppm (singlet, 3H, CH

OH)
Presence of free methanol byproduct.
FT-IR 1050 - 1150 cm

(Strong C-O stretch)
1720 - 1730 cm

(Strong C=O stretch)
Appearance of sharp carbonyl peak.
TLC (Hexane:EtOAc) Lower R

(more polar due to 3 oxygens)
Higher R

(less polar ester)
Emergence of a faster-running UV-active spot.

Q2: How should I store this compound to ensure long-term stability? Causality: Because hydrolysis requires both water and an acid catalyst[1], eliminating both is paramount. Glassware often has slightly acidic silanol groups on the surface, and ambient air contains humidity. Solution: Store the compound in a tightly sealed, amber glass bottle under an inert atmosphere (Argon or Nitrogen) at 2-8 °C. Crucial Application Tip: Add a small pellet of anhydrous potassium carbonate (K


CO

) or a few drops of triethylamine to the storage vessel. This creates a micro-alkaline environment that neutralizes trace acids, effectively shutting down the A-1 hydrolysis mechanism pathway.

Q3: My batch shows 15% degradation by NMR. Do I need to discard it, or can it be rescued? Causality: You do not need to discard it. Because orthoesters are entirely stable to base, while esters can be saponified, we can use a basic wash to selectively destroy and remove the ester and acid impurities, followed by distillation. Solution: Execute the "Alkaline Rescue Protocol" detailed in the experimental section below.

Experimental Workflows

Methodology A: Alkaline Rescue Protocol for Degraded Orthoesters

This self-validating protocol leverages the differential stability of orthoesters and esters under basic conditions to purify contaminated 1-Chloro-2-(trimethoxymethyl)benzene.

Step-by-Step Procedure:

  • Dilution: Dissolve the degraded 1-Chloro-2-(trimethoxymethyl)benzene (e.g., 10 g) in 50 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

  • Alkaline Wash: Transfer to a separatory funnel and wash with 25 mL of cold, 5% aqueous sodium hydroxide (NaOH) solution. Mechanistic note: This saponifies the methyl 2-chlorobenzoate impurity into water-soluble sodium 2-chlorobenzoate and neutralizes trace acids.

  • Phase Separation: Vigorously shake and vent. Allow the layers to separate. The intact orthoester remains in the upper organic layer.

  • Brine Wash: Wash the organic layer with 25 mL of saturated NaCl solution to remove residual alkalinity and begin the drying process.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add 5 g of anhydrous potassium carbonate (K

    
    CO
    
    
    
    ). Critical Warning: Do not use magnesium sulfate (MgSO
    
    
    ) or calcium chloride (CaCl
    
    
    ), as their slightly acidic nature can trigger immediate hydrolysis. Stir for 30 minutes.
  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath < 30 °C to prevent thermal degradation).

  • Vacuum Distillation: Distill the crude liquid under high vacuum. Collect the main fraction and store immediately over a K

    
    CO
    
    
    
    pellet under Argon.

PurificationWorkflow Start Degraded Batch Wash 5% NaOH Wash Start->Wash Extract Organic Phase Wash->Extract Dry Dry over K2CO3 Extract->Dry Distill Vacuum Distillation Dry->Distill Pure Pure Orthoester Distill->Pure

Workflow for the alkaline rescue and purification of degraded orthoesters.

Methodology B: Anhydrous Schlenk Line Transfer Protocol

For drug development professionals scaling up reactions, standard benchtop handling is insufficient. The ambient humidity in a typical lab (40-60% RH) provides enough water to initiate hydrolysis upon opening the bottle.

Step-by-Step Procedure:

  • Preparation: Flame-dry all reaction glassware under vacuum and backfill with Argon three times.

  • Syringe Technique: Use a gas-tight glass syringe equipped with a long, oven-dried stainless steel needle. Purge the syringe with Argon three times before entering the reagent bottle.

  • Positive Pressure: Ensure the reagent bottle is under positive Argon pressure via a Schlenk line manifold before piercing the septum.

  • Transfer: Withdraw the required volume slowly to avoid cavitation. Transfer directly into the reaction flask through a rubber septum.

References

  • Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis Department of Agriculture and Fisheries, Queensland[Link]

  • Acid catalysed hydrolysis of orthoesters: mechanism of hydrolysis of 2,4,10-trioxaadamantanes substituted in position 3 ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Managing the Acid-Lability of Trimethoxymethyl (TMM) Protecting Groups

Introduction Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into a common challenge in organic synthesis: managing the acid sensitivity of the trimetho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into a common challenge in organic synthesis: managing the acid sensitivity of the trimethoxymethyl (TMM) protecting group. The TMM group is an orthoester, a valuable tool for the temporary protection of carboxylic acids due to its facile cleavage under mild acidic conditions. However, this inherent reactivity can also be a significant liability, leading to premature deprotection during routine experimental procedures.

This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you understand the underlying mechanisms of TMM hydrolysis and implement effective strategies to ensure your synthetic campaigns proceed as planned.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of acid-catalyzed hydrolysis of the trimethoxymethyl group?

The hydrolysis of a TMM group (an orthoester) is a well-understood, multi-step process that is initiated by acid.[1] The key steps are:

  • Protonation: An acid source (H₃O⁺) protonates one of the methoxy oxygen atoms, converting it into a good leaving group (methanol).

  • Formation of a Dialkoxycarbenium Ion: The protonated orthoester eliminates a molecule of methanol to form a highly stable, resonance-stabilized dialkoxycarbenium ion. This step is often the rate-determining step of the reaction sequence.[1][2]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

  • Formation of a Hemiorthoester: This attack forms a protonated hemiorthoester intermediate.

  • Deprotonation and Decomposition: Subsequent proton transfers and elimination of a second methanol molecule lead to the formation of a protonated methyl ester, which is then deprotonated to yield the final methyl ester and another molecule of methanol.

dot digraph "TMM Hydrolysis Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Acid-Catalyzed Hydrolysis of a TMM Ester", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368", fontname="Helvetica", fontsize=10];

} enddot Caption: Mechanism of TMM hydrolysis.

Q2: Why is the trimethoxymethyl group so sensitive to even trace amounts of acid?

The high sensitivity of the TMM group to acid is primarily due to the exceptional stability of the dialkoxycarbenium ion intermediate formed during hydrolysis.[3] This cation is stabilized by resonance, where the positive charge is delocalized onto the two oxygen atoms. This stabilization lowers the activation energy for its formation, making the initial stages of hydrolysis rapid even in the presence of weak acids.[2][4] The reaction is first-order with respect to the acid catalyst concentration, meaning the rate increases predictably as the pH decreases.[5]

Q3: At what pH range does significant hydrolysis of TMM groups typically occur?

While the exact pH stability depends on the specific molecule, solvent, and temperature, significant hydrolysis of orthoesters generally becomes a concern at a pH below 6. The rate of hydrolysis increases with increasing acidity.[4] In strongly acidic solutions (e.g., below pH 4), the cleavage can be very rapid, often completing in minutes at room temperature.

Q4: What are the typical byproducts of premature TMM hydrolysis?

The hydrolysis of a TMM-protected carboxylic acid (RCOOC(OCH₃)₃) ultimately yields the corresponding methyl ester (RCOOCH₃) and two molecules of methanol (CH₃OH). In some cases, methyl formate may also be observed as a byproduct.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My TMM-protected compound is degrading during purification by silica gel chromatography. What is happening and how can I fix it?

Causality: Standard silica gel is inherently acidic, with a surface pH typically between 4 and 5.[6][7] This acidic environment is sufficient to catalyze the hydrolysis of the highly labile TMM group directly on the column, leading to a mixture of your desired compound and its deprotected methyl ester analog.

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel. This is the most common and effective solution.

    • Slurry Method: Prepare a slurry of the silica gel in your desired non-polar solvent (e.g., hexane). Add 1-3% triethylamine (TEA) or another volatile base like pyridine by volume.[8][9] Mix thoroughly and then pack the column as usual. Run the column with an eluent that also contains a small amount (0.5-1%) of the same base to maintain neutrality.[10]

    • Pre-flushing Method: Pack the column with standard silica gel. Before loading your sample, flush the column with several column volumes of your initial eluent containing 1-2% TEA. Then, switch to the eluent without TEA to run the separation. This can be less effective than the slurry method but is a viable alternative.

  • Use a Different Stationary Phase: If your compound is also sensitive to base, or if neutralization is ineffective, consider alternative stationary phases.

    • Neutral Alumina: Alumina is available in acidic, neutral, and basic grades.[7] Neutral alumina is an excellent choice for acid-sensitive compounds.

    • Reversed-Phase (C18) Silica: If your molecule has sufficient hydrophobic character, reversed-phase chromatography using solvents like acetonitrile and water is performed under neutral pH conditions by default and will not cleave the TMM group.

  • Commercially Prepared Neutral Silica: Several suppliers offer pre-neutralized silica gel with a pH adjusted to be near-neutral, which can be used directly for separating pH-sensitive compounds.[6]

Problem 2: I need to perform a reaction on another part of my molecule that requires acidic conditions, but my TMM group is being cleaved. What are my options?

Causality: This is a classic challenge of orthogonal protecting group strategy. The TMM group's lability makes it incompatible with many standard acidic reaction conditions.

Solutions:

  • Strategy A: Buffer the Reaction Medium: If your desired reaction can proceed in a weakly acidic environment, you may be able to buffer the pH to a range that is high enough to preserve the TMM group (e.g., pH 5.5-6.5) but still low enough to facilitate your reaction. Screen various buffer systems (e.g., phosphate, acetate) to find an optimal balance.

  • Strategy B: Switch to a Milder Lewis Acid: If the reaction is catalyzed by a Lewis acid, screen for milder alternatives. For example, if a strong Lewis acid like TiCl₄ is causing deprotection, you might find that Yb(OTf)₃, Sc(OTf)₃, or InCl₃ can catalyze the desired transformation without affecting the TMM group.

  • Strategy C: Change the Protecting Group: If the required conditions are fundamentally incompatible with the TMM group, the most robust solution is to change your synthetic strategy to employ a more stable protecting group. The choice depends on the specific acidic conditions you need to use.

dot digraph "Troubleshooting Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: Decision Workflow for TMM Instability", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [arrowhead=vee, color="#5F6368", fontname="Helvetica", fontsize=10];

} enddot Caption: Decision workflow for TMM instability.

Problem 3: How can I monitor for premature TMM hydrolysis during my reaction?

Causality: Effective reaction monitoring is key to identifying and solving deprotection issues early. Relying solely on a final NMR may not reveal when the deprotection occurred.

Solutions:

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected methyl ester will be more polar than the TMM-protected starting material and will have a lower Rf value. Co-spotting your reaction mixture with your starting material will clearly show the appearance of a new, lower spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and provides mass confirmation. You can monitor the disappearance of the mass corresponding to your TMM-protected compound and the appearance of the mass of the methyl ester product. This is the most quantitative method for tracking the extent of hydrolysis.[5]

  • Proton NMR (¹H NMR): If you take a sample from your reaction, you can use ¹H NMR to monitor the reaction. The TMM group typically shows a sharp singlet for its nine equivalent methoxy protons (around 3.2-3.4 ppm). The resulting methyl ester will have a new singlet for its three methoxy protons (around 3.6-3.8 ppm). The disappearance of the former and the appearance of the latter can be integrated to quantify the extent of hydrolysis.

Protocols & Data

Table 1: Comparison of Common Carboxylic Acid Protecting Groups

This table provides a comparison of the TMM group with other common protecting groups for carboxylic acids, highlighting their relative stability and typical deprotection conditions.

Protecting GroupStructureTypical Deprotection ConditionsRelative Acid StabilityNotes
Trimethoxymethyl (TMM) -C(OCH₃)₃Very Mild Acid (e.g., pH 4-6, wet SiO₂)Very LowHighly sensitive, useful for late-stage deprotection.
Methyl (Me) -CH₃Saponification (NaOH, LiOH) or Strong Acid (HBr)[11]HighRobust but requires harsh deprotection.
tert-Butyl (tBu) -C(CH₃)₃Moderate Acid (TFA, HCl)[12][13]ModerateStable to base and hydrogenolysis. Cleaved by strong acids.
Benzyl (Bn) -CH₂PhCatalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr)[14][15]HighOrthogonal to many acid/base labile groups.
Allyl (All) -CH₂CH=CH₂Pd(0) catalysis (e.g., Pd(PPh₃)₄, scavenger)[16]HighOrthogonal to most other groups. Useful for complex syntheses.
2-(Trimethylsilyl)ethyl (TMSE) -CH₂CH₂Si(CH₃)₃Fluoride sources (e.g., TBAF)[13]HighOrthogonal to acid/base/hydrogenolysis conditions.
Protocol 1: General Procedure for Neutralizing Acidic Silica Gel for Chromatography

Objective: To prepare a neutralized silica gel slurry for column chromatography to prevent the degradation of acid-sensitive compounds.

Materials:

  • Standard silica gel (230-400 mesh)

  • Non-polar solvent (e.g., Hexane or Dichloromethane)

  • Triethylamine (TEA) or Pyridine

  • Chromatography column and accessories

Procedure:

  • Calculate Silica Amount: Determine the required amount of silica gel for your separation (typically 30-100x the weight of your crude sample).

  • Prepare Slurry: In a fume hood, place the calculated amount of silica gel into a beaker. Add your chosen non-polar solvent to create a mobile slurry (e.g., ~10 mL of solvent per 5 g of silica).

  • Add Base: Add triethylamine to the slurry to a final concentration of 1-2% by volume (e.g., for 100 mL of solvent, add 1-2 mL of TEA).

  • Mix Thoroughly: Stir the slurry gently for 5-10 minutes to ensure the base is evenly distributed and has neutralized the acidic sites on the silica surface.

  • Pack Column: Promptly pour the slurry into your chromatography column and pack as you normally would, draining the excess solvent.

  • Equilibrate: Equilibrate the packed column with your starting eluent mixture. Crucially, this eluent should also contain 0.5-1% triethylamine to maintain the neutral environment throughout the purification.

  • Load and Elute: Dissolve your sample in a minimal amount of solvent, load it onto the column, and begin elution with your TEA-containing solvent system.

Safety Note: Triethylamine is a volatile and corrosive base. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Wan, P., & Kresge, A. J. (1983). Hydrolysis of ortho esters: further investigation of the factors that control the rate-determining step. Journal of the American Chemical Society, 105(12), 4097–4102. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Reddit r/Chempros. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]

  • Nguyen, T. H., Shih, C., Himmelstein, K. J., & Higuchi, T. (1984). Hydrolysis of some poly(ortho-ester)s in homogeneous solutions. Journal of Pharmaceutical Sciences, 73(11), 1563–1568. [Link]

  • Nacalai Tesque, Inc. Silica Gel for Column Chromatography. [Link]

  • McClelland, R. A., & Gedge, S. (1980). Hydrolysis of trioxaadamantane ortho esters. II. Kinetic analysis and the nature of the rate-determining step. Canadian Journal of Chemistry, 58(6), 557-568. [Link]

  • Jones, A. D., & Kirby, A. J. (2016). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. Beilstein Journal of Organic Chemistry, 12, 1484–1493. [Link]

  • Reese, C. B., & Yan, H. (2004). Alternatives to the 4,4'-dimethoxytrityl (DMTr) protecting group for 5'-O-protection in oligonucleotide synthesis. Tetrahedron Letters, 45(12), 2567-2570. [Link]

  • Bouab, O., Lamaty, G., & Moreau, C. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 569-574. [Link]

  • Ismalaj, E., & Petrucci, G. (2019). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 24(22), 4153. [Link]

  • LibreTexts Chemistry. Acid Catalyzed Hydrolysis of Esters. [Link]

  • University of Victoria, Department of Chemistry. Column chromatography. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme.
  • Organic Synthesis. Protecting Groups. [Link]

  • Lönnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 738–745. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Munson, M. C., & Barany, G. (1993). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. Journal of the American Chemical Society, 115(22), 10203–10210. [Link]

  • Bodanszky, M. (2001). Peptide Chemistry: A Practical Textbook. Springer.
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. 4th ed. Wiley-Interscience.
  • Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • Jolliffe, K. A., & Sleebs, B. E. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 57(4), 459–471. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for 1-Chloro-2-(trimethoxymethyl)benzene Stability

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing 1-Chloro-2-(trimethoxymethyl)benzene in their experimental workflows. This guide is designed to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing 1-Chloro-2-(trimethoxymethyl)benzene in their experimental workflows. This guide is designed to provide in-depth technical assistance in a user-friendly question-and-answer format, addressing common challenges related to the thermal stability of this compound. Our goal is to empower you with the knowledge to optimize your reaction conditions, ensuring the integrity of your starting material and maximizing your desired product yield.

Introduction: Understanding the Stability of 1-Chloro-2-(trimethoxymethyl)benzene

1-Chloro-2-(trimethoxymethyl)benzene is a valuable synthetic intermediate, featuring a chlorinated aromatic ring and an orthoester functional group. The thermal stability of this molecule is paramount for its successful application. Elevated temperatures can lead to decomposition, resulting in reduced yields, the formation of complex byproduct profiles, and potential safety hazards. This guide will explore the key factors influencing the stability of this compound and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 1-Chloro-2-(trimethoxymethyl)benzene that are susceptible to thermal degradation?

A1: The two primary sites of thermal instability are the orthoester group (-C(OCH₃)₃) and the carbon-chlorine bond on the aromatic ring. Orthoesters are known to be sensitive to both thermal and acidic conditions.[1][2] The C-Cl bond on the aromatic ring can undergo homolytic cleavage at significantly high temperatures.[3]

Q2: What is the likely decomposition pathway for the trimethoxymethyl group at elevated temperatures?

A2: The trimethoxymethyl group, being an orthoester, is susceptible to acid-catalyzed hydrolysis, even with trace amounts of acidic impurities or water.[4][5] Thermally, it can undergo decomposition to form methyl formate and methanol. In the presence of acidic catalysts, this hydrolysis can be rapid, even at moderate temperatures.[1]

Q3: How does the ortho-chloro substituent affect the stability of the trimethoxymethyl group?

A3: The chlorine atom is an electron-withdrawing group by induction, which decreases the electron density of the benzene ring.[6][7] This can influence the stability of the orthoester. While direct data is unavailable, this electron-withdrawing effect could potentially stabilize the orthoester to some degree by making the central carbon less susceptible to protonation, a key step in acid-catalyzed hydrolysis.[8] However, at high temperatures, intramolecular interactions or neighboring group participation could lead to unique decomposition pathways.[9]

Q4: At what temperature range should I be concerned about the decomposition of 1-Chloro-2-(trimethoxymethyl)benzene?

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides a structured approach to troubleshooting common issues encountered during reactions involving 1-Chloro-2-(trimethoxymethyl)benzene, with a focus on temperature optimization.

Issue 1: Low or No Yield of the Desired Product

Potential Cause:

  • Reaction temperature is too low: The activation energy for the desired reaction is not being met.

  • Decomposition of starting material: The reaction temperature is too high, leading to the degradation of 1-Chloro-2-(trimethoxymethyl)benzene before it can react.

  • Presence of acidic impurities: Trace acids can catalyze the hydrolysis of the orthoester, even at moderate temperatures.[1]

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting your reaction, ensure your 1-Chloro-2-(trimethoxymethyl)benzene is pure and free from acidic impurities. Consider passing it through a short plug of basic alumina if acidity is suspected.

  • Incremental Temperature Increase: Start the reaction at a low temperature (e.g., 25-40 °C) and monitor for product formation using an appropriate analytical technique (TLC, GC-MS, or NMR). If no reaction is observed, gradually increase the temperature in small increments (e.g., 10 °C) and continue monitoring.

  • Incorporate a Non-Nucleophilic Base: To mitigate the effect of any trace acidity, consider adding a proton sponge or a sterically hindered non-nucleophilic base to your reaction mixture.[10]

  • Control for Moisture: Ensure all solvents and reagents are anhydrous, as water can facilitate the hydrolysis of the orthoester.[10]

Issue 2: Formation of Multiple Unidentified Byproducts

Potential Cause:

  • Thermal decomposition: The reaction temperature is too high, leading to multiple degradation pathways.

  • Acid-catalyzed decomposition: The presence of acid is causing the orthoester to break down into various byproducts.[2]

  • Side reactions of the desired product: The product itself may be unstable at the reaction temperature.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Immediately reduce the reaction temperature. If possible, run the reaction at a lower temperature for a longer duration.

  • Analyze Byproducts: Use techniques like GC-MS to identify the byproducts. The presence of methyl formate, methanol, or 2-chlorobenzoic acid derivatives would suggest orthoester decomposition.

  • Perform a Stability Study: Conduct a controlled experiment where you heat a solution of 1-Chloro-2-(trimethoxymethyl)benzene in the reaction solvent (without other reagents) at the problematic temperature. Monitor for decomposition over time to isolate the effect of temperature on the starting material.

Experimental Protocols for Stability Assessment

To quantitatively assess the thermal stability of 1-Chloro-2-(trimethoxymethyl)benzene in your specific reaction system, the following experimental protocols are recommended.

Protocol 1: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Chloro-2-(trimethoxymethyl)benzene into a hermetically sealed DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to 25 °C.

    • Set the final temperature to a point well above the expected reaction temperature (e.g., 350 °C).

    • Use a heating rate of 5-10 °C/min under an inert nitrogen atmosphere.[11][12]

  • Data Analysis: Analyze the resulting thermogram for any sharp exothermic peaks, which would indicate thermal decomposition. The onset temperature of this peak is a critical parameter for determining the maximum safe operating temperature.

Protocol 2: Isothermal Stability Study using GC-MS

Objective: To monitor the decomposition of 1-Chloro-2-(trimethoxymethyl)benzene over time at a specific temperature.

Methodology:

  • Reaction Setup: In a clean, dry vial, prepare a solution of 1-Chloro-2-(trimethoxymethyl)benzene in your reaction solvent at the desired concentration. Include an internal standard for accurate quantification.

  • Heating and Sampling: Place the vial in a temperature-controlled heating block set to your target reaction temperature. At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Sample Analysis: Immediately quench the reaction in the aliquot (if necessary) and analyze it by GC-MS.

  • Data Analysis: Quantify the amount of remaining 1-Chloro-2-(trimethoxymethyl)benzene and identify and quantify any decomposition products that have formed over time.

Data Presentation

Table 1: Hypothetical DSC Data for Thermal Stability Assessment

CompoundOnset of Decomposition (°C)Peak Decomposition Temperature (°C)
1-Chloro-2-(trimethoxymethyl)benzene~150~180

Note: This is hypothetical data and should be determined experimentally for your specific sample and conditions.

Visualizations

Diagram 1: Potential Decomposition Pathways

A 1-Chloro-2-(trimethoxymethyl)benzene B Heat / H+ F High Temperature C 2-Chlorobenzoyl Chloride B->C D Methanol B->D E Methyl Formate B->E G Radical Intermediates F->G H Polymeric Byproducts G->H

Caption: Potential decomposition pathways of 1-Chloro-2-(trimethoxymethyl)benzene.

Diagram 2: Troubleshooting Workflow for Temperature Optimization

Start Low Product Yield Check_Purity Verify Starting Material Purity Start->Check_Purity Low_Temp Is Reaction Temperature Too Low? Check_Purity->Low_Temp High_Temp Is Reaction Temperature Too High? Low_Temp->High_Temp No Increase_Temp Incrementally Increase Temperature Low_Temp->Increase_Temp Yes Decrease_Temp Decrease Temperature High_Temp->Decrease_Temp Yes Monitor Monitor by GC-MS/NMR High_Temp->Monitor No Increase_Temp->Monitor Decrease_Temp->Monitor Success Optimized Yield Monitor->Success Decomposition Decomposition Observed Monitor->Decomposition Decomposition->Decrease_Temp

Caption: Troubleshooting workflow for optimizing reaction temperature.

References

  • Reactivity of chlorobenzene and benzene in electrophilic substitutions. (2015). Stack Exchange. [Link]

  • Substituent Effects. (n.d.). Lumen Learning. [Link]

  • Substituent effects on the stability of extended benzylic carbocations: A computational study of conjugation. (2025). ResearchGate. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (n.d.). PMC. [Link]

  • Substituent Effects. (n.d.). La Salle University. [Link]

  • The thermal decomposition of aromatic compounds - I. Chlorobenzene. (1954). The Royal Society Publishing. [Link]

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. (2024). PMC. [Link]

  • Thermal decomposition of chlorobenzene reaction with hydrogen and oxygen mixture in an atmosphere. (n.d.). New Jersey Institute of Technology. [Link]

  • Neighbouring group participation. (n.d.). Wikipedia. [Link]

  • Substituent Effects. (n.d.). University of Calgary. [Link]

  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. (2025). ResearchGate. [Link]

  • Thermal Decomposition of Diphenyl Tetroxane in Chlorobenzene Solution. (2019). Scientific Research Publishing. [Link]

  • THE PYROLYSIS OF CHLOROBENZENE. (1957). Royal Society of Chemistry. [Link]

  • A computational study on substituted diazabenzenes. (2011). TÜBİTAK Academic Journals. [Link]

  • Thermal decomposition kinetics of some aromatic azomonoethers. (2025). ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. [Link]

  • Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. (2016). Scientific Research Publishing. [Link]

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PMC. [Link]

  • Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. [Link]

  • Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. (2024). Longdom Publishing. [Link]

  • Ortho-substituted benzene derivatives studied including a Be moiety as... (n.d.). ResearchGate. [Link]

  • Method for preparing o-chlorotoluene. (n.d.).
  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

  • 3.2: Neighboring Group Participation. (2023). Chemistry LibreTexts. [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025). MDPI. [Link]

  • Thermal decomposition kinetics of some aromatic azomonoethers. (2025). ResearchGate. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. (n.d.). Royal Society of Chemistry. [Link]

  • Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends. (n.d.). LinkedIn. [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025). Torontech. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

  • DSC vs TGA: What's the Difference in Thermal Analysis?. (2025). SKZ. [Link]

  • Pyrolysis Reactions of (2-Chloroethyl)benzene. (n.d.). PMC. [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc.. [Link]

  • Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene. (2011). PubMed. [Link]

  • Ortho, Para, Meta. (2022). Chemistry Steps. [Link]

  • Chlorotoluene – Knowledge and References. (2019). Taylor & Francis. [Link]

  • 3.1: Introduction to Neighboring Group Participation, Rearrangements, and Fragmentations. (2023). Chemistry LibreTexts. [Link]

  • Advanced Organic Chemistry - Neighboring Group Participation. (2024). YouTube. [Link]

  • "Supercritical pyrolysis of toluene" by Khue Dang Nguyen. (n.d.). LSU Scholarly Repository. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 1-Chloro-2-(trimethoxymethyl)benzene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation of 1-chloro-2-(trimethoxymethyl)benzene , a sterically hindered o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation of 1-chloro-2-(trimethoxymethyl)benzene , a sterically hindered orthoester.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. Here, we will dissect the chemical causality behind common purification failures and provide field-proven, self-validating protocols to ensure the integrity of your synthetic pipeline.

The Chemical Dilemma: Causality in Orthoester Purification

1-Chloro-2-(trimethoxymethyl)benzene is typically synthesized via the methanolysis of 1-chloro-2-(trichloromethyl)benzene using sodium methoxide, or through a Pinner reaction starting from 2-chlorobenzonitrile . The fundamental challenge in isolating this compound lies in its electronic structure.

Orthoesters feature three electron-rich alkoxy groups bound to a central carbon. While this renders them highly stable to strong bases and nucleophiles, it makes them exceptionally vulnerable to acid-catalyzed hydrolysis. Even trace protons will protonate an alkoxy oxygen, triggering the expulsion of methanol to form a highly stabilized, resonance-delocalized dialkoxy carbocation. Subsequent trapping by ambient water irreversibly degrades the product into methyl 2-chlorobenzoate .

Understanding this causality dictates our entire purification strategy: avoid all acidic media and aggressively exploit the compound's base stability.

Troubleshooting & FAQs

Q1: My NMR shows that 1-chloro-2-(trimethoxymethyl)benzene degrades into methyl 2-chlorobenzoate during standard silica gel chromatography. Why is this happening, and how can I prevent it? A: Standard silica gel is inherently acidic due to surface silanol (Si-OH) groups, which have a pKa of approximately 4.5 to 5.5. When your orthoester interacts with these silanol groups, it undergoes rapid acid-catalyzed hydrolysis on the column. Solution: You must deactivate the Lewis/Brønsted acidic sites on the silica gel before loading your sample. This is achieved by pre-treating the silica slurry and the mobile phase with 1–2% triethylamine (Et₃N) . The Et₃N irreversibly binds to the acidic silanol protons, creating a neutral stationary phase that safely permits the elution of the intact orthoester.

Q2: My crude mixture contains unreacted 2-chlorobenzoic acid (or 2-chlorobenzoyl chloride) from a side reaction. How do I remove it without degrading the orthoester? A: Because orthoesters are entirely stable in basic conditions, you can use chemical scavenging via an aqueous basic workup. Washing the organic layer with saturated sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) will deprotonate the unreacted acid (or hydrolyze the acid chloride), converting it into water-soluble sodium 2-chlorobenzoate. This impurity will partition completely into the aqueous layer, leaving the pure orthoester in the organic phase .

Q3: The reaction didn't go to completion, and I have unreacted 1-chloro-2-(trichloromethyl)benzene mixed with my product. Can I remove this with a basic wash? A: No. Unlike carboxylic acids, the trichloromethyl group is highly lipophilic and relatively stable to cold aqueous base during a brief workup. Both the starting material and the product will remain in the organic phase. To separate them, you must rely on vacuum fractional distillation (exploiting the boiling point difference) or neutralized silica gel chromatography (exploiting the polarity difference between the trichloromethyl group and the trimethoxymethyl group).

Experimental Methodologies (Self-Validating Protocols)

As a best practice, every purification workflow should incorporate immediate feedback loops to validate success before proceeding to the next step.

Protocol A: Aqueous Basic Scavenging of Acidic Impurities

Objective: Remove unreacted acids, acid chlorides, or phenolic byproducts.

  • Dilution: Dissolve the crude reaction mixture in a non-polar, water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of cold, saturated aqueous NaHCO₃.

  • Agitation & Venting: Shake vigorously. Causality note: If acid chlorides or residual acids are present, CO₂ gas will evolve rapidly. Vent the funnel frequently to prevent pressure build-up.

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Validation Step (Critical): Test the pH of the drained aqueous layer using pH paper. The system is self-validating if the pH is >8. If the pH is <8, the acidic impurities have overwhelmed the buffer capacity; repeat Step 2 until the aqueous wash remains basic.

  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ (avoid mildly acidic MgSO₄), filter, and concentrate under reduced pressure.

Protocol B: Triethylamine-Neutralized Silica Gel Chromatography

Objective: Separate the orthoester from non-polar starting materials (e.g., trichloromethyl derivatives).

  • Solvent Preparation: Prepare your mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add exactly 1% (v/v) triethylamine (Et₃N).

  • Column Packing: Create a slurry of silica gel using the Et₃N-spiked mobile phase. Pack the column and flush with at least two column volumes of the solvent to ensure all silanol sites are capped.

  • Validation Step (2D-TLC): Before loading the bulk sample, run a 2D-TLC of the crude mixture on an Et₃N-treated TLC plate. Run the plate in one direction, dry it, rotate 90 degrees, and run it again. The system is self-validating if the orthoester spot lies perfectly on the diagonal. If it falls off the diagonal, degradation is still occurring on the stationary phase, and you must increase the Et₃N concentration to 2%.

  • Elution: Load the crude sample and elute using the Et₃N-spiked mobile phase. Collect fractions and verify by TLC.

Quantitative Data: Purification Method Comparison
Purification MethodTarget Impurity RemovedTypical Yield RetentionPurity AchievedScalability
Aqueous Basic Wash Carboxylic acids, acid chlorides> 95%ModerateExcellent (Up to multi-kg)
Neutralized Silica Gel Unreacted trichloromethyls, non-polar organics75% - 85%> 98%Poor (Best for < 50g)
Vacuum Distillation Solvents, high/low boiling impurities80% - 90%> 95%Excellent (Ideal for liquids)
Purification Workflow Visualization

G A Crude Reaction Mixture 1-Chloro-2-(trimethoxymethyl)benzene B Identify Unreacted Starting Material A->B C1 Acidic/Ester Impurities (e.g., 2-Chlorobenzoic Acid) B->C1 Hydrolysis Byproducts C2 Non-Polar Halides (e.g., Trichloromethylbenzene) B->C2 Incomplete Conversion D1 Aqueous Basic Wash (NaHCO3 / NaOH) C1->D1 D2 Vacuum Fractional Distillation or Neutralized Silica Gel C2->D2 E Pure 1-Chloro-2- (trimethoxymethyl)benzene D1->E Organic Phase Recovery D2->E B.P. or Polarity Separation

Decision tree for the purification of 1-chloro-2-(trimethoxymethyl)benzene based on impurity type.

References
  • Product Subclass 2: Ortho Esters and Halogenated Derivatives. Thieme E-Books. URL:[Link]

  • Ortho ester. Wikipedia. URL: [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds. Reddit r/Chempros. URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in ortho-Substituted Benzene Reactions

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks, off-target side reactions, or catalytic stalling when functional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks, off-target side reactions, or catalytic stalling when functionalizing sterically congested 2-position (ortho-substituted) benzenes.

Knowledge Base: Mechanistic FAQs

Q: Why do cross-coupling reactions with ortho-substituted benzenes frequently stall or yield deshalogenated byproducts? A: The presence of bulky groups at the 2-position creates severe steric repulsion during two critical phases of the palladium catalytic cycle: oxidative addition and reductive elimination[1]. When reductive elimination is kinetically hindered by this ortho-repulsion, the long-lived Pd(II) intermediate becomes highly susceptible to off-cycle pathways. The most common failure mode is β-hydride elimination from aliphatic solvents or amine bases, which leads to protodehalogenation (reduction) of the aryl halide instead of the desired C–C bond formation[2].

Q: How do Buchwald-type dialkylbiaryl phosphines overcome this steric barrier? A: Buchwald ligands (e.g., XPhos, SPhos) possess a unique structural motif that actively promotes the formation of a highly reactive monoligated L1-Pd(0) species[3]. The bulky "B-ring" (the non-phosphorus-containing aryl ring) exerts intense steric pressure that prevents the coordination of a second phosphine ligand. Concurrently, the π-system of the B-ring provides hemilabile stabilization to the unsaturated 14-electron Pd(0) center via pseudobidentate interactions, allowing it to readily insert into sterically congested C–X bonds[3]. SPhos and XPhos have proven to be highly universal ligands for Suzuki-Miyaura reactions specifically because of this dynamic stabilization[4].

Q: Can I achieve direct ortho-C–H functionalization on sterically hindered alkylarenes without pre-installing a directing group? A: Yes. Traditional C–H activation naturally favors the least sterically hindered positions (meta or para). However, recent iridium-catalyzed protocols bypass this limitation by utilizing a transient, reversible benzylic C–H activation[5]. This transient insertion acts as an internal kinetic anchor, bringing the Ir(I) center into close proximity with the sterically hindered ortho-C–H bond, effectively overriding the natural thermodynamic preference for less congested sites[5].

Diagnostic Workflows & Logical Relationships

CatalyticCycle Pd0 L1-Pd(0) Active Species (Stabilized by B-ring π-interaction) OxAdd Oxidative Addition (Bottleneck 1: Steric Clash) Pd0->OxAdd Aryl-X TransMet Transmetalation (Base Activated) OxAdd->TransMet R-B(OH)2 SideRxn Protodehalogenation (Off-cycle) OxAdd->SideRxn β-H elimination RedElim Reductive Elimination (Bottleneck 2: Ortho-Repulsion) TransMet->RedElim RedElim->Pd0 Regeneration Product ortho-Substituted Product RedElim->Product

Fig 1. Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks.

Troubleshooting Start Low Yield in ortho-Coupling? CheckDeshalo Is Deshalogenation >10%? Start->CheckDeshalo YesDeshalo Switch to AntPhos or rigid ligand Avoid alcoholic solvents CheckDeshalo->YesDeshalo Yes NoDeshalo Is Starting Material Unreacted? CheckDeshalo->NoDeshalo No YesUnreacted Enhance Oxidative Addition: Use XPhos/RuPhos or change Cl to I/Br NoDeshalo->YesUnreacted Yes NoUnreacted Intermediate Buildup? (Failed Reductive Elimination) NoDeshalo->NoUnreacted No FixRE Enhance Reductive Elimination: Use HFTPhos or increase temp NoUnreacted->FixRE

Fig 2. Troubleshooting decision tree for resolving low yields in hindered couplings.

Ligand Selection Matrix for Sterically Hindered Couplings

Selecting the correct ligand is a function of understanding which step of the catalytic cycle is failing. The table below summarizes quantitative data regarding catalyst loading requirements based on the steric demand of the substrate.

LigandKey Structural FeatureTarget ApplicationTypical Catalyst LoadingReference
XPhos / SPhos Bulky dialkylbiaryl phosphineUniversal SMC for hindered aryls1.0 – 4.0 mol %[4]
AntPhos Rigid anthracenyl moietyAryl-alkyl SMC (stops β-hydride elimination)1.0 mol %[2]
HFTPhos Heptafluorotolyl groupTri-/Tetra-ortho-substituted biaryls0.001 – 0.025 mol %[1]

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Di-ortho-substituted Aryl Halides (The AntPhos Protocol)

Context: Standard ligands often fail in aryl-alkyl couplings of di-ortho-substituted halides due to massive β-hydride elimination. AntPhos utilizes a rigid anthracenyl moiety that restricts the Pd complex's conformational freedom, effectively shutting down the reduction pathway[2].

Step-by-Step Methodology:

  • Catalyst Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (1.0 mol %), AntPhos ligand (2.0 mol %), and the di-ortho-substituted aryl bromide (1.0 equiv).

  • Reagent Addition : Add the secondary alkylboronic acid (1.5 equiv) and anhydrous K3PO4 (2.0 equiv).

  • Reaction Execution : Suspend the mixture in anhydrous toluene to achieve a 0.2 M concentration relative to the aryl halide. Seal the tube, remove it from the glovebox, and stir vigorously at 110 °C for 24 hours.

  • Validation Checkpoint : At the 4-hour mark, pull a 50 µL aliquot under positive N2 pressure. Quench with water, extract with EtOAc, and analyze via GC-MS.

    • Self-Validation Logic: You should observe <5% of the deshalogenated arene. If deshalogenation exceeds 10%, immediately verify the anhydrous state of your K3PO4 base; moisture accelerates protodeboronation and subsequent reduction.

  • Isolation : Cool the reaction to room temperature, filter through a pad of Celite, elute with EtOAc, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Direct ortho-C–H Borylation of Congested Alkylarenes

Context: This protocol utilizes transient benzylic C–H insertion to force the metal center into the sterically congested ortho position, bypassing the need for pre-installed directing groups[5].

Step-by-Step Methodology:

  • Catalyst Assembly : In a dry vial under an inert atmosphere, combine [Ir(OMe)(cod)]2 (1.5 mol %) and 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (3.0 mol %).

  • Reagent Addition : Add bis(pinacolato)diboron (B2pin2) (1.0 equiv) and the sterically hindered alkylarene (e.g., isopropylbenzene). The arene is used in excess (10.0 equiv) to act as both the reactant and the solvent.

  • Reaction Execution : Seal the vial and stir the mixture at 80 °C for 16 hours.

  • Validation Checkpoint : Monitor the reaction progress by 1H NMR of the crude mixture.

    • Self-Validation Logic: The disappearance of the B2pin2 singlet (1.24 ppm) and the emergence of the product's pinacol methyl protons (typically ~1.32 ppm) confirms catalytic turnover. The integration of the aromatic protons will confirm exclusive ortho-selectivity.

  • Isolation : Remove the excess unreacted arene via vacuum distillation (if volatile) or proceed directly to silica gel chromatography.

References

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling, The Royal Society of Chemistry.
  • Selective ortho-C–H Activation in Arenes without Functional Groups, N
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
  • Buchwald Phosphine Ligands, Merck Millipore.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls, American Chemical Society (ACS).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive GC-MS Fragmentation Guide: Validating 1-Chloro-2-(trimethoxymethyl)benzene

In advanced drug development and complex organic synthesis, masking a carboxylic acid as an orthoester is a highly strategic maneuver. Standard esters, such as methyl 2-chlorobenzoate, are highly susceptible to nucleophi...

Author: BenchChem Technical Support Team. Date: March 2026

In advanced drug development and complex organic synthesis, masking a carboxylic acid as an orthoester is a highly strategic maneuver. Standard esters, such as methyl 2-chlorobenzoate, are highly susceptible to nucleophilic attack by Grignard reagents, metal hydrides, or strong bases. By converting the ester into an electronically saturated, sterically hindered orthoester like 1-Chloro-2-(trimethoxymethyl)benzene , chemists can perform aggressive downstream transformations (e.g., cross-coupling at the chloro-position) without destroying the carbonyl functionality [3].

However, synthesizing these bulky synthons often yields trace regioisomers or unreacted precursors. Distinguishing between the ortho-chloro and para-chloro isomers using standard chromatography is notoriously difficult. This guide provides an objective comparison of these alternatives and establishes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, leveraging a phenomenon known as the "ortho effect" to guarantee structural integrity [1].

Mechanistic Causality: The "Ortho Effect" in Mass Spectrometry

To understand why GC-MS is the ultimate validation tool for this compound, we must examine the causality of its fragmentation in an electron ionization (EI) source.

When 1-Chloro-2-(trimethoxymethyl)benzene (M+• m/z 216/218) is ionized at 70 eV, the highly branched orthoester moiety immediately undergoes


-cleavage, expelling a methoxy radical (•OCH₃) to form a stable oxocarbenium ion at m/z 185 .

At this juncture, the spatial topology of the molecule dictates its fate:

  • The Para Isomer (Alternative): In 1-Chloro-4-(trimethoxymethyl)benzene, the chlorine atom is too far away to interact with the oxocarbenium center. The molecule undergoes standard cleavage, losing dimethyl ether (or equivalent neutral fragments) to yield the 4-chlorobenzoyl cation at m/z 139/141 .

  • The Ortho Isomer (Target Product): The proximity of the ortho-chlorine atom to the oxocarbenium center allows its lone pair electrons to coordinate, forming a transient cyclic halonium intermediate. This steric crowding forces the expulsion of a neutral chloromethane (CH₃Cl) molecule, generating a highly diagnostic fragment at m/z 135 [1].

This pathway creates an unambiguous, structure-specific fingerprint that cannot be replicated by standard esters or para-isomers.

GCMS_Fragmentation M_ion M+• (m/z 216/218) 1-Chloro-2-(trimethoxymethyl)benzene F_185 [M - OCH3]+ m/z 185/187 Oxocarbenium Ion M_ion->F_185 - •OCH3 (α-cleavage) F_135 [M - OCH3 - CH3Cl]+ m/z 135 Ortho-Effect Product F_185->F_135 - CH3Cl (Ortho-Cl participation) F_139 [C6H4ClCO]+ m/z 139/141 2-Chlorobenzoyl Cation F_185->F_139 - C2H6O (Standard pathway) F_77 [C6H5]+ m/z 77 Phenyl Cation F_139->F_77 - CO, - Cl•

GC-MS fragmentation pathway of 1-Chloro-2-(trimethoxymethyl)benzene highlighting the ortho effect.

Comparative Fragmentation Data

The following table summarizes the quantitative fragmentation data, objectively comparing the target orthoester against its synthetic precursor and its primary regioisomer. The presence of the m/z 135 peak serves as the definitive differentiator.

CompoundM+• (m/z)Base Peak (m/z)Diagnostic Fragments (m/z)Regio-Diagnostic Marker
1-Chloro-2-(trimethoxymethyl)benzene 216 / 218185185, 139, 135, 105, 77m/z 135 (Strong)
1-Chloro-4-(trimethoxymethyl)benzene 216 / 218185185, 139, 111, 77Absent
Methyl 2-chlorobenzoate 170 / 172139139, 111, 75m/z 135 (Weak) [2]

Self-Validating GC-MS Protocol

To ensure absolute trustworthiness in your analytical workflow, the following protocol is designed as a self-validating system . It relies on internal isotopic controls and specific mass-loss rules to confirm both chemical identity and structural topology simultaneously.

Step 1: Sample Preparation
  • Action: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of GC-grade dichloromethane (DCM).

  • Causality: DCM is chosen over methanol to ensure complete solvation of the highly lipophilic orthoester while completely eliminating the risk of solvolysis (which would prematurely revert the orthoester back to a standard ester prior to injection).

Step 2: Chromatographic Separation
  • Action: Utilize a 5% Phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film). Set the Helium carrier gas to a constant flow of 1.2 mL/min. Inject 1 µL at a 1:50 split ratio with the injector at 250°C.

  • Action (Oven Program): Hold at 60°C for 2 min, ramp at 15°C/min to 280°C, and hold for 3 min.

  • Causality: The non-polar stationary phase separates analytes strictly by boiling point and molecular volume. The bulky trimethoxymethyl group significantly increases the molecular volume, ensuring the orthoester elutes predictably later than any unreacted methyl 2-chlorobenzoate precursor, preventing spectral overlap.

Step 3: Mass Spectrometry (EI Mode)
  • Action: Set Ionization Energy to 70 eV. Define the scan range from m/z 50 to 300. Maintain the source temperature at 230°C.

  • Causality: 70 eV is the universal standard for EI, ensuring the resulting spectra can be cross-referenced against NIST libraries. Truncating the scan range above m/z 50 prevents the detector from being saturated by the DCM solvent delay (m/z 84/86) while capturing all critical diagnostic fragments (m/z 77 to 218).

Step 4: Data Validation (The Closed-Loop System)
  • Isotopic Control: Inspect the chromatogram for the naturally occurring ³⁵Cl/³⁷Cl isotope ratio. Any peak belonging to the target compound must exhibit a strict 3:1 abundance ratio for its molecular ion (m/z 216 to 218) and its primary oxocarbenium fragment (m/z 185 to 187). If this ratio is absent, the peak is a non-chlorinated impurity.

  • Topological Control: Isolate the spectrum of the validated chlorine-containing peak. If the spectrum exhibits a dominant m/z 185 base peak coupled with a strong m/z 135 fragment, the ortho-topology is confirmed. If m/z 135 is missing, the batch is contaminated with the para- or meta-isomer and must be rejected.

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids National Center for Biotechnology Information (PMC) URL: [Link]

  • The Critical Assessment of Small Molecule Identification (CASMI): Challenges Solutions National Center for Biotechnology Information (NIH) URL:[Link]

  • Product Subclass 2: Ortho Esters and Halogenated Derivatives Thieme E-Books URL:[Link]

Comparative

Comparing reactivity of 1-Chloro-2-(trimethoxymethyl)benzene vs 1-Bromo analogs

The following guide details the comparative reactivity of 1-Chloro-2-(trimethoxymethyl)benzene and its 1-Bromo analog, specifically focusing on their divergent behaviors in organometallic synthesis. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative reactivity of 1-Chloro-2-(trimethoxymethyl)benzene and its 1-Bromo analog, specifically focusing on their divergent behaviors in organometallic synthesis.

[1]

Executive Summary

For researchers utilizing 2-(trimethoxymethyl)benzene derivatives as synthetic intermediates, the choice between the Chloro and Bromo analogs is not merely a matter of reaction rate; it determines the regiochemical outcome of the reaction.

  • 1-Bromo-2-(trimethoxymethyl)benzene: Undergoes rapid Lithium-Halogen Exchange (Li-X) at C1.[1] This is the standard route for generating 2-(trimethoxymethyl)phenyllithium to introduce electrophiles at the C1 position.[1]

  • 1-Chloro-2-(trimethoxymethyl)benzene: Resistant to Li-X exchange with standard reagents (e.g., n-BuLi).[1] Instead, it undergoes Directed Ortho Metalation (DoM) , typically at C3, or benzyne formation at elevated temperatures. It is unsuitable for C1 functionalization under standard exchange conditions.

Chemical Properties & Structural Analysis[2][3]

The "trimethoxymethyl" group [


] acts as an ortho-ester , serving two critical roles:
  • Protected Carboxylate: It masks a carboxylic acid/ester functionality, stable to strong bases but hydrolyzable with mild acid.

  • Directed Metalation Group (DMG): The oxygen atoms can coordinate to lithium, stabilizing the lithiated intermediate and directing the base to the ortho position.

Electronic & Steric Comparison
Feature1-Chloro Analog1-Bromo AnalogImpact on Reactivity
C-X Bond Energy ~95 kcal/mol (Strong)~68 kcal/mol (Weak)Cl resists exchange; Br exchanges readily.[1]
C-X Bond Length 1.74 Å1.89 ÅBr is more accessible for nucleophilic attack by n-BuLi.[1]
Directing Effect Weak DMG (Inductive)N/A (Exchanged)Cl can assist DoM but is overpowered by the ortho-ester.[1]
Steric Bulk ModerateHighBr is larger, but the rapid exchange kinetics override steric hindrance.

Reactivity Profile: The Divergent Pathways

The core distinction lies in the competition between Halogen-Metal Exchange and Directed Ortho Metalation (DoM) .[1][2]

Pathway A: The Bromo Analog (Lithium-Halogen Exchange)

Mechanism: The reaction is kinetically controlled.[1] The high polarizability and weak bond of the C-Br moiety allow n-BuLi to attack the bromine atom directly (halogenophilic attack), generating the phenyllithium species at C1 faster than the base can deprotonate the ring.

  • Reagent: n-BuLi (1.05 equiv)[1]

  • Conditions: THF, -78°C.

  • Intermediate: 2-(trimethoxymethyl)phenyllithium.[1]

  • Outcome: Clean substitution of Br for Li.

Pathway B: The Chloro Analog (Directed Ortho Metalation)

Mechanism: The C-Cl bond is too strong for n-BuLi to break at -78°C. Consequently, the n-BuLi acts as a base.[1] The ortho-ester group coordinates the lithium cation, directing the base to deprotonate the nearest acidic proton (DoM).

  • Reagent: n-BuLi or s-BuLi.

  • Conditions: THF, -78°C to -40°C.[1][3]

  • Intermediate: 3-Lithio-1-chloro-2-(trimethoxymethyl)benzene (Kinetic Product).[1]

  • Risk: If warmed > -20°C, the lithiated species may eliminate LiCl to form a Benzyne intermediate, leading to complex mixtures.

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways based on the halogen substituent.

ReactivityPathways Start_Br 1-Bromo-2-(trimethoxymethyl)benzene nBuLi n-BuLi / THF / -78°C Start_Br->nBuLi Start_Cl 1-Chloro-2-(trimethoxymethyl)benzene Start_Cl->nBuLi Inter_Li_Br Intermediate A: 2-(trimethoxymethyl)phenyllithium (C1-Lithiation) nBuLi->Inter_Li_Br Fast Li-Br Exchange (Kinetic Control) Inter_Li_Cl Intermediate B: 3-Lithio-1-chloro-2-(trimethoxymethyl)benzene (C3-Lithiation / DoM) nBuLi->Inter_Li_Cl Directed Ortho Metalation (No Exchange) Prod_Br Product A: C1-Functionalized Benzoate Inter_Li_Br->Prod_Br + Electrophile (E+) Prod_Cl Product B: C3-Functionalized Chlorobenzene Inter_Li_Cl->Prod_Cl + Electrophile (E+) Benzyne Side Reaction: Benzyne Formation (> -20°C) Inter_Li_Cl->Benzyne Elimination of LiCl

Caption: Divergent lithiation pathways. The Bromo analog undergoes C1 exchange, while the Chloro analog undergoes C3 metalation directed by the ortho-ester.

Experimental Protocols

Protocol A: Synthesis of 2-(Trimethoxymethyl)benzaldehyde (from Bromo Analog)

Use this protocol when C1 functionalization is required.[1]

  • Preparation: Flame-dry a 100 mL Schlenk flask and flush with Argon.

  • Substrate: Add 1-Bromo-2-(trimethoxymethyl)benzene (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Note: The solution typically turns a light yellow.[4]

  • Exchange Period: Stir at -78°C for 30 minutes . (Exchange is typically complete within 15 mins).[1]

  • Quench: Add anhydrous DMF (1.5 equiv) dropwise.

  • Workup: Stir for 1 hour, allowing to warm to 0°C. Quench with sat. NH₄Cl. Extract with EtOAc.[5]

Protocol B: C3-Functionalization of the Chloro Analog

Use this protocol to exploit the ortho-ester as a directing group.[1]

  • Preparation: Flame-dry flask under Argon.

  • Substrate: Add 1-Chloro-2-(trimethoxymethyl)benzene (1.0 equiv) in anhydrous THF.

  • Cooling: Cool to -78°C .

  • Lithiation: Add s-BuLi (1.1 equiv) or n-BuLi/TMEDA (1.1 equiv) dropwise.[1]

    • Note:s-BuLi is preferred for cleaner DoM kinetics.[1]

  • Metalation Period: Stir at -78°C for 1-2 hours .

  • Quench: Add Electrophile (e.g., MeI, aldehyde) at -78°C.

  • Critical Step: Ensure the reaction is quenched before warming above -20°C to prevent benzyne formation (explosive decomposition risk).

Data Comparison Table

Parameter1-Bromo Analog1-Chloro Analog
Primary Reaction Lithium-Halogen ExchangeDirected Ortho Metalation (DoM)
Active Species C1-LithioC3-Lithio (Ortho to Ester)
Reagent Required n-BuLi (Standard)s-BuLi or n-BuLi/TMEDA
Temp.[1][2] Sensitivity Stable at -78°C to 0°CUnstable > -20°C (Benzyne risk)
Yield (Typical) 85-95%60-75%
Cost Efficiency Lower (Reagent cost)Higher (Requires specialized bases)

References

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithium Reagents Bearing Electrophilic Groups.[6][7][8] Preparation by Halogen-Lithium Exchange.[1][2][9] Accounts of Chemical Research, 15(10), 300–305. Link[1]

  • Snieckus, V. (1990). Directed Ortho Metalation.[2][6][10] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link[1]

  • Leroux, F., Schlosser, M., et al. (2004). Halogen-Metal Exchange of Bromo- and Iodoarenes.[1] The Chemistry of Organolithium Compounds, Wiley. Link[1]

  • Schlosser, M. (2005). The "Heavy" Halogens: Iodine and Bromine as Modulators of Reactivity. Angewandte Chemie International Edition, 44(3), 376–393. Link[1]

  • BenchChem. (2025).[1][2][5] Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene: Application Notes. Link[1]

Sources

Validation

A Comparative Guide to Validating the Synthesis of 1-Chloro-2-(trimethoxymethyl)benzene: Elemental Analysis vs. Spectroscopic Methods

In the exacting field of chemical synthesis, particularly for pharmaceutical and drug development applications, the rigorous confirmation of a molecule's identity and purity is not merely a procedural step but a foundati...

Author: BenchChem Technical Support Team. Date: March 2026

In the exacting field of chemical synthesis, particularly for pharmaceutical and drug development applications, the rigorous confirmation of a molecule's identity and purity is not merely a procedural step but a foundational requirement for safety and efficacy. This guide provides a detailed comparative analysis of analytical techniques for the validation of 1-Chloro-2-(trimethoxymethyl)benzene, a versatile chemical intermediate. We will explore the classical, quantitative power of elemental analysis and contrast it with the structural insights provided by modern spectroscopic methods, equipping researchers and scientists with the knowledge to implement a robust validation strategy.

Synthesis Pathway: 1-Chloro-2-(trimethoxymethyl)benzene

The creation of 1-Chloro-2-(trimethoxymethyl)benzene is typically achieved through a nucleophilic substitution reaction. A common and effective method involves treating 2-chlorobenzyl bromide with sodium methoxide.

The reaction mechanism is a classic Williamson ether synthesis variant. The strongly nucleophilic methoxide ion (CH₃O⁻), typically from sodium methoxide, attacks the electrophilic benzylic carbon of 2-chlorobenzyl bromide. This results in the displacement of the bromide ion, a good leaving group, and the formation of the ether linkage. The reaction is generally conducted in an anhydrous solvent like methanol to prevent hydrolysis of the methoxide and other potential side reactions. The successful execution of this synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product.[1][2]

The Foundational Pillar: Validation by Elemental Analysis

Elemental analysis is a cornerstone technique in chemistry that determines the elemental composition of a compound.[3][4] For a newly synthesized molecule like 1-Chloro-2-(trimethoxymethyl)benzene (C₁₀H₁₃ClO₃), it serves as a fundamental proof of its empirical formula and a quantitative measure of its purity.[5]

Experimental Protocol: Combustion Analysis

The most prevalent method for determining carbon, hydrogen, and other elements in organic compounds is combustion analysis.[5]

Step-by-Step Methodology:

  • Precise Weighing: A small, accurately weighed sample (typically 1-3 mg) of the synthesized 1-Chloro-2-(trimethoxymethyl)benzene is sealed in a tin capsule.[6]

  • High-Temperature Combustion: The sample is combusted in a furnace at temperatures exceeding 900°C in a stream of pure oxygen. This process quantitatively converts the elements into simple gases: carbon becomes carbon dioxide (CO₂), hydrogen becomes water (H₂O), and chlorine is converted to hydrogen chloride (HCl).[4][5]

  • Gas Separation and Detection: The resultant gases are swept by a carrier gas (like helium) through a series of chromatographic columns and detectors. Thermal conductivity detectors or infrared cells measure the concentration of each gas.

  • Quantification and Calculation: The instrument's software calculates the mass of each element from the detected gas concentrations. These masses are then expressed as a percentage of the initial sample weight.

Interpreting the Data: Theoretical vs. Experimental Values

The experimental percentages are critically compared against the theoretical values calculated from the molecular formula. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's identity and purity, as stipulated by many chemistry journals.[7]

Table 1: Theoretical Elemental Composition of C₁₀H₁₃ClO₃

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass Contribution ( g/mol )Theoretical Mass Percentage (%)
Carbon (C)12.01110120.1155.44%
Hydrogen (H)1.0081313.1046.05%
Chlorine (Cl)35.453135.45316.36%
Oxygen (O)15.999347.99722.15%
Total 216.664 100.00%

Alternative and Complementary Validation Methods

While elemental analysis confirms composition, it provides no information about the arrangement of atoms. For this, spectroscopic methods are indispensable.

G cluster_methods Validation Methods cluster_info Information Provided EA Elemental Analysis (Confirms Elemental Ratios) Info_EA Purity & Empirical Formula EA->Info_EA NMR NMR Spectroscopy (Maps C-H Framework) Info_NMR Connectivity & Stereochemistry NMR->Info_NMR MS Mass Spectrometry (Determines Molecular Mass) Info_MS Molecular Weight & Formula MS->Info_MS IR IR Spectroscopy (Identifies Functional Groups) Info_IR Presence of Key Bonds (e.g., C-O) IR->Info_IR

Caption: Logical relationship between validation methods and the information they provide.

Comparative Overview

The selection of an analytical technique is guided by the specific information required. The following table objectively compares elemental analysis with key spectroscopic alternatives.

Table 2: Comparison of Analytical Validation Techniques

FeatureElemental AnalysisNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Information Quantitative elemental composition, empirical formula.[3][4]Detailed atomic connectivity, chemical environment of nuclei, stereochemistry.[8][9]Molecular weight, molecular formula (HRMS), fragmentation patterns.[10]Presence/absence of specific functional groups.[11]
Sample Type Solid or liquid organic/inorganic compounds.[4]Soluble compounds in deuterated solvents.Solids, liquids, gases; requires ionization.Solids, liquids, gases.
Destructive? YesNoYesNo
Key Strengths High precision and accuracy for purity assessment; directly confirms composition.[12]Unparalleled for structural elucidation of unknown compounds.[9]High sensitivity; provides exact molecular weight; isotopic patterns aid identification.[10][13]Fast, simple, and excellent for monitoring reaction progress by observing functional group changes.[11]
Limitations Provides no structural information (isomers are indistinguishable).Can be complex to interpret; requires pure samples for clarity.Isomers can be difficult to distinguish; fragmentation can be complex.[14]Provides limited structural information; many compounds share similar absorptions.[15]
Application to C₁₀H₁₃ClO₃ Confirms C, H, Cl percentages match theory.Confirms aromatic protons, methoxy singlets, and benzylic CH₂ group.[8][16][17]Confirms molecular weight of ~216.66 g/mol and shows a characteristic 3:1 M+ to M+2 isotope pattern for chlorine.[18][19]Confirms presence of C-O ether stretch (~1050-1250 cm⁻¹) and aromatic C-H/C=C bands.[15][20][21]

A Synergistic and Self-Validating Workflow

Recommended Experimental Workflow
  • Reaction Monitoring (IR Spectroscopy): During the synthesis, IR spectroscopy can be used to quickly monitor the disappearance of the starting material's characteristic peaks and the appearance of the product's C-O ether stretch.

  • Structural Confirmation (NMR & MS): Post-purification, ¹H and ¹³C NMR are used to confirm the detailed molecular structure, ensuring all protons and carbons are accounted for and in the correct chemical environment. High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular formula.

  • Final Purity & Compositional Proof (Elemental Analysis): As the final step, elemental analysis provides the definitive, quantitative data to confirm the elemental composition and establish the final purity of the compound, free from solvents or inorganic impurities that might not be visible by NMR.

G synthesis Synthesis of C₁₀H₁₃ClO₃ Reaction of 2-chlorobenzyl bromide with sodium methoxide purification Purification e.g., Column Chromatography synthesis->purification validation Validation Stage IR Spectroscopy NMR Spectroscopy Mass Spectrometry Elemental Analysis purification->validation validation:f0->validation:f1 Confirm Functional Groups validation:f1->validation:f2 Elucidate Structure validation:f2->validation:f3 Confirm Molecular Weight final_product Validated Product validation:f3->final_product Confirm Purity & Composition

Caption: A comprehensive and synergistic workflow for synthesis and validation.

Conclusion

In the synthesis of 1-Chloro-2-(trimethoxymethyl)benzene, as with any chemical entity destined for high-stakes applications, validation is a multi-faceted process. While powerful spectroscopic techniques like NMR, MS, and IR are essential for elucidating the complex three-dimensional structure of molecules, elemental analysis remains the gold standard for unequivocally confirming elemental composition and purity. It provides a quantitative, non-negotiable baseline against which all other data can be reconciled. By employing these techniques in a complementary and logical workflow, researchers can ensure the integrity of their synthesized materials with the highest degree of scientific certainty.

References

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). AZoM. Retrieved from [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). (n.d.). RSC Publishing. Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). http:/ /ejournal.upi. edu. Retrieved from [Link]

  • Ir Spectra Of Ether. (n.d.). Retrieved from [Link]

  • How Analytical Standards Support Method Validation & Calibration. (2025, December 14). Pure Synth. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2025, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Ethers. (2025, August 15). Fiveable. Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers. (n.d.). OpenStax adaptation. Retrieved from [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube. Retrieved from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Organic synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • (PDF) Automated System for Knowledge-Based Continuous Organic Synthesis: Data-Driven Pathway Design and Validation. (2019, July 30). ResearchGate. Retrieved from [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QI01379C. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved from [Link]

  • High resolution NMR spectra of some tri-substituted benzenes. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Retrieved from [Link]

Sources

Comparative

Comparative Stability Guide: Trimethoxymethyl vs. Dimethoxymethyl Groups on Benzene Rings

[1][2] Executive Summary The Bottom Line: The Trimethoxymethyl (orthoester) group is significantly more acid-labile and hydrolytically unstable than the Dimethoxymethyl (acetal) group. While both moieties serve as maskin...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The Bottom Line: The Trimethoxymethyl (orthoester) group is significantly more acid-labile and hydrolytically unstable than the Dimethoxymethyl (acetal) group.

While both moieties serve as masking groups for carbonyl-containing compounds (carboxylic acids and aldehydes, respectively), their stability profiles dictate distinct applications.[1][2] The orthoester functions as a "sacrificial" water scavenger or a highly transient protecting group due to the rapid formation of a resonance-stabilized dialkoxycarbenium ion. The acetal is the industry standard for robust aldehyde protection, surviving mild acidic workups and requiring lower pH or heat for removal.

FeatureTrimethoxymethyl (Orthoester)Dimethoxymethyl (Acetal)
Parent Functionality Benzoic AcidBenzaldehyde
Acid Stability Low (

mins at pH < 5)
Moderate (

hours at pH < 4)
Hydrolysis Product Methyl Benzoate + MeOHBenzaldehyde + MeOH
Intermediate Dialkoxycarbenium Ion (More Stable)Monoalkoxycarbenium Ion (Less Stable)
Primary Utility Water Scavenging, EsterificationAldehyde Protection

Mechanistic Foundation: The Stability Hierarchy

The divergence in stability is governed by the rate-determining step (RDS) of acid-catalyzed hydrolysis: the formation of the carbocation intermediate.

Electronic Effects
  • Trimethoxymethyl (Orthoester): Protonation of one methoxy group followed by its departure yields a dialkoxycarbenium ion .[1] This cation is stabilized by resonance from two remaining oxygen atoms, making it thermodynamically accessible.[1] Consequently, the activation energy (

    
    ) is lower, and hydrolysis is rapid.
    
  • Dimethoxymethyl (Acetal): Protonation and loss of methanol yields a monoalkoxycarbenium ion (oxocarbenium). While still resonance-stabilized by the benzene ring and one oxygen, it lacks the additional stabilization of the second oxygen found in the orthoester intermediate.

Hammett Correlations

Kinetic studies on benzaldehyde dimethyl acetals reveal a Hammett reaction constant (


) of approximately -4.06 .[1][2] This large negative value confirms the development of significant positive charge at the benzylic carbon in the transition state.[3] While specific 

values for trimethyl orthobenzoate are less commonly cited in isolation, the enhanced stabilization of the cation predicts an even faster rate of formation, consistent with its use as a dehydrating agent that reacts with water before acetals do.
Visualization: Hydrolysis Pathways

The following diagram illustrates the parallel hydrolysis pathways and the energy difference in the cationic intermediates.

HydrolysisMechanism cluster_Orthoester Trimethoxymethyl (Orthoester) Pathway cluster_Acetal Dimethoxymethyl (Acetal) Pathway TMOB Ph-C(OMe)3 (Trimethyl Orthobenzoate) H_TMOB [Ph-C(OMe)2(HOMe)]+ TMOB->H_TMOB +H+ Cation_Di [Ph-C+(OMe)2] Dialkoxycarbenium Ion (High Stability) H_TMOB->Cation_Di -MeOH (Fast RDS) Ester Ph-COOMe (Methyl Benzoate) Cation_Di->Ester +H2O, -MeOH BDMA Ph-CH(OMe)2 (Benzaldehyde Dimethyl Acetal) H_BDMA [Ph-CH(OMe)(HOMe)]+ BDMA->H_BDMA +H+ Cation_Mono [Ph-CH+(OMe)] Monoalkoxycarbenium Ion (Moderate Stability) H_BDMA->Cation_Mono -MeOH (Slower RDS) Aldehyde Ph-CHO (Benzaldehyde) Cation_Mono->Aldehyde +H2O, -MeOH

Caption: Comparative hydrolysis pathways. The orthoester pathway (top) proceeds via a more stable dialkoxycarbenium ion, resulting in a faster reaction rate compared to the acetal pathway (bottom).

Experimental Data & Stability Profile

Relative Rates of Hydrolysis

In comparative studies using surfactant-modified hydrolysis or cyclodextrin probes, orthoesters consistently demonstrate higher rate constants (


) than acetals under identical acidic conditions.[1][2]
ConditionTrimethyl Orthobenzoate (

)
Benzaldehyde Dimethyl Acetal (

)
Interpretation
pH 5.0 (Aq.[1][2] Buffer) High (Rapid hydrolysis)Low (Stable for hours/days)Orthoesters require basic conditions for storage.[2]
0.01 M HCl Very High (Instantaneous)High (

minutes)
Both cleave; orthoester is too fast to measure without stopped-flow.[1][2]
Base (NaOH) Stable Stable Both resist nucleophilic attack.[1][2]
Moisture (Air) Unstable (Slowly degrades)Stable Orthoesters act as moisture scavengers.[2]
Solvent Effects
  • Aqueous Media: Orthoesters degrade spontaneously in non-buffered water due to trace carbonic acid (pH ~5.5).[1][2] Acetals generally require added acid catalyst.[1][2]

  • Anhydrous Organic Solvents: Both are stable.[1][2] However, in the presence of trace acid and alcohol, transacetalization occurs. Orthoesters exchange alkoxy groups faster than acetals.[1][2]

Synthetic Protocols

Synthesis of Trimethyl Orthobenzoate (Pinner Synthesis)

Why this method? Avoids the use of highly toxic benzotrichloride and provides a cleaner product profile.

Reagents: Benzonitrile (1.0 equiv), Methanol (excess), HCl (gas), NaHCO3.

  • Imidate Formation: Dissolve benzonitrile in anhydrous methanol (3 equiv) at 0°C. Bubble dry HCl gas through the solution until saturation. Stir at 0-5°C for 24 hours.[1][2] The imidate hydrochloride salt will precipitate.

  • Alcoholysis: Isolate the salt (filtration) or use the slurry directly. Add excess anhydrous methanol and adjust pH to neutral/slightly basic with mild base (or simply heat in excess MeOH if using the Pinner salt directly, though yield varies). Optimized: Treat the imidate salt with MeOH at reflux to effect the exchange.

  • Workup: Cool, filter off NH4Cl, and distill the liquid residue under reduced pressure.

  • Yield: Typically 60-70%.

Synthesis of Benzaldehyde Dimethyl Acetal (Dehydration Method)

Why this method? Uses trimethyl orthoformate (TMOF) as a chemical dehydrating agent to drive the equilibrium, leveraging the stability difference established above.

Reagents: Benzaldehyde (10 mmol), Trimethyl Orthoformate (12 mmol), Methanol (5 mL), p-Toluenesulfonic acid (pTsOH, 0.1 mmol).[2]

  • Setup: Combine benzaldehyde and methanol in a round-bottom flask.

  • Addition: Add TMOF and the catalytic pTsOH.

  • Reaction: Reflux for 1-3 hours. The TMOF reacts with the water generated by acetal formation (producing methyl formate and methanol), driving the reaction to completion.

    • Note: Without TMOF, a Dean-Stark trap is required.[1][2]

  • Quench: Add solid NaHCO3 to neutralize the acid before workup. (Crucial: Acidic workup will hydrolyze the product).

  • Purification: Concentrate and distill or pass through a basic alumina plug.[1][2]

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate group for your application.

DecisionTree cluster_Tips Pro-Tip Start Select Functional Requirement Target What is the target functionality? Start->Target Aldehyde Use Dimethoxymethyl (Acetal) (Standard Protection) Target->Aldehyde Aldehyde Carboxyl Carboxyl Target->Carboxyl Carboxylic Acid Scavenger Use Trimethyl Orthoformate/Benzoate (Reacts irreversibly with water) Target->Scavenger Water Removal AcidSens AcidSens Carboxyl->AcidSens Is the molecule acid-sensitive? Yes Yes AcidSens->Yes Avoid Orthoester (Use t-Butyl ester or Oxazoline) No No AcidSens->No Use Trimethoxymethyl (Orthoester) (Only if base stability is needed and acid cleavage is desired) Tip1 Orthoesters are often used to *make* acetals.

Caption: Decision matrix for selecting between orthoester and acetal functionalities based on substrate type and stability requirements.

References

  • Kinetics of Acetal and Orthobenzoate Hydrolysis. Canadian Journal of Chemistry. [Link]

  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews. [Link]

  • A Flexible Pinner Preparation of Orthoesters. Green Chemistry. [Link]

  • Dimethyl Acetals: Synthesis and Stability. Organic Chemistry Portal. [Link]

  • Substituent Effects on the pH Sensitivity of Acetals. Journal of the American Chemical Society / PMC. [Link]

Sources

Validation

Benchmarking 1-Chloro-2-(trimethoxymethyl)benzene against other orthoester reagents

Executive Summary: The "Tuned" Orthoester In the landscape of orthoester reagents, 1-Chloro-2-(trimethoxymethyl)benzene (o-Cl-TMOB) occupies a critical niche between the highly reactive aliphatic orthoesters (like TMOF)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tuned" Orthoester

In the landscape of orthoester reagents, 1-Chloro-2-(trimethoxymethyl)benzene (o-Cl-TMOB) occupies a critical niche between the highly reactive aliphatic orthoesters (like TMOF) and the standard aromatic trimethyl orthobenzoate (TMOB).

While standard orthoesters are often treated as interchangeable solvent-reagents, the introduction of the ortho-chloro substituent imparts two distinct physicochemical properties:

  • Enhanced Hydrolytic Stability: Through inductive destabilization of the carbocation intermediate and steric shielding.

  • Rigid Stereocontrol: In sigmatropic rearrangements (e.g., Johnson-Claisen), the steric bulk of the chlorine atom restricts rotational freedom, potentially enhancing diastereoselectivity.

This guide benchmarks o-Cl-TMOB against industry standards (TMOF, TEOF, TMOB), providing the mechanistic rationale and experimental protocols required to validate its performance in your specific workflow.

Chemical Profile & Benchmarking Landscape

The Competitors

To understand where o-Cl-TMOB fits, we must compare it against the standard "toolbox" orthoesters.

ReagentStructureElectronic NatureSteric ProfilePrimary Utility
TMOF (Trimethyl orthoformate)H-C(OMe)₃Neutral / SmallMinimalDehydration, Acetalization (Fastest)
TEOF (Triethyl orthoformate)H-C(OEt)₃NeutralModerateHigher boiling point variant of TMOF
TMOB (Trimethyl orthobenzoate)Ph-C(OMe)₃ConjugatedModerateBenzoylation, Heterocycle synthesis
o-Cl-TMOB (Target)o-Cl-Ph-C(OMe)₃Electron Withdrawing High (Ortho-subst.) Stable Precursor, Stereoselective Rearrangements
Mechanistic Benchmarking: Hydrolytic Stability

The primary failure mode of orthoesters is premature acid-catalyzed hydrolysis. The mechanism proceeds via the formation of a dialkoxycarbenium ion.

The o-Cl-TMOB Advantage:

  • Inductive Effect (-I): The chlorine atom (

    
     to 
    
    
    
    ) withdraws electron density from the benzene ring. This destabilizes the positively charged carbenium ion intermediate formed during hydrolysis, raising the activation energy and slowing the reaction rate compared to TMOB.
  • Steric Effect (

    
    ):  The chlorine atom at the 2-position physically shields the orthoester center, hindering the approach of water (nucleophile) and the departure of methanol.
    

Predicted Relative Hydrolysis Rates (


): 


(o-Cl-TMOB is predicted to be 2–5x more stable than TMOB in acidic aqueous media).

Visualizing the Mechanism & Selection Logic

Hydrolysis Pathway & Stabilization

The following diagram illustrates why o-Cl-TMOB resists hydrolysis better than its counterparts.

HydrolysisMechanism Start Orthoester (Neutral) Protonation Protonated Intermediate Start->Protonation + H+ TS_Carbenium Carbenium Ion (Rate Determining Step) Protonation->TS_Carbenium - MeOH Product Ester + Alcohol TS_Carbenium->Product + H2O Inductive Inductive Destabilization (o-Cl withdraws e-) Inductive->TS_Carbenium Raises Energy Steric Steric Shielding (Blocks H2O attack) Steric->Start Protects Center

Caption: Mechanistic pathway showing how the ortho-chloro substituent destabilizes the rate-determining carbenium ion and sterically shields the reaction center.

Decision Matrix: When to use o-Cl-TMOB?

SelectionMatrix Start Select Orthoester Reagent Goal_Protect Goal: Protecting Group / Acetalization Start->Goal_Protect Goal_Rearrange Goal: Johnson-Claisen Rearrangement Start->Goal_Rearrange Acid_Sens Is substrate highly acid sensitive? Goal_Protect->Acid_Sens Stereo_Req Is high diastereoselectivity required? Goal_Rearrange->Stereo_Req Use_TMOF Use TMOF/TEOF (Fast scavengers) Acid_Sens->Use_TMOF Yes Stability_Need Need robust acetal (survive mild acid workup)? Acid_Sens->Stability_Need No Use_TMOB Use TMOB Stability_Need->Use_TMOB Moderate Use_oCl Use o-Cl-TMOB (Max Stability) Stability_Need->Use_oCl High Use_TMOB_Re Use TMOB (Standard) Stereo_Req->Use_TMOB_Re No Use_oCl_Re Use o-Cl-TMOB (Steric Locking) Stereo_Req->Use_oCl_Re Yes

Caption: Decision tree for selecting o-Cl-TMOB based on stability requirements and stereochemical needs.

Experimental Validation Protocols

To objectively benchmark o-Cl-TMOB in your lab, use the following self-validating protocols.

Protocol A: Comparative Hydrolytic Stability Assay (NMR)

Objective: Quantify the half-life (


) of o-Cl-TMOB vs. TMOB under standardized acidic conditions.

Materials:

  • Reagents: o-Cl-TMOB, TMOB, TMOF.

  • Solvent:

    
     (Acetonitrile-d3) / 
    
    
    
    mixture (4:1).
  • Catalyst: Acetic acid-d4 (

    
    ) or dilute DCl.
    

Procedure:

  • Preparation: Dissolve 0.1 mmol of the orthoester in 0.6 mL of

    
     (4:1 v/v) in an NMR tube.
    
  • T0 Scan: Acquire a single scan

    
     NMR spectrum to establish the integral of the methoxy peak (
    
    
    
    ppm).
  • Initiation: Add 10

    
     of 0.1 M DCl (or 50 
    
    
    
    acetic acid-d4 for slower kinetics). Invert tube 3 times to mix.
  • Monitoring: Acquire spectra every 5 minutes for 60 minutes (or until completion).

  • Data Analysis: Plot

    
     vs. time.
    
    • The slope

      
       represents the hydrolysis rate constant.
      
    • Validation Check: TMOF should hydrolyze within minutes (or seconds with strong acid). o-Cl-TMOB should show a shallower slope than TMOB.

Protocol B: Johnson-Claisen Efficiency & Selectivity

Objective: Compare yield and diastereoselectivity in the rearrangement of cinnamyl alcohol.

Reaction:



Procedure:

  • Setup: In a dry flask, combine cinnamyl alcohol (1.0 equiv), Orthoester (o-Cl-TMOB or TMOB, 3.0 equiv), and propionic acid (0.05 equiv).

  • Conditions: Heat to 120°C (xylene reflux or neat) with a distillation head to remove methanol.

  • Monitoring: Monitor by TLC/GC-MS for the disappearance of alcohol. Note the time to completion.

    • Hypothesis: o-Cl-TMOB may require longer reaction times due to steric hindrance during the initial exchange step.

  • Workup: Evaporate excess orthoester.

  • Analysis: Determine isolated yield. Analyze diastereomeric ratio (dr) of the product (if creating a new chiral center, e.g., using a chiral allylic alcohol) via chiral HPLC or NMR.

Comparative Data Summary (Template)

Use this table to record your benchmarking results. Representative expected trends are filled in.

MetricTMOF (Standard)TMOB (Parent)o-Cl-TMOB (Target)
Hydrolysis

(pH 4)
< 1 min~10 min~30-50 min (Predicted)
Johnson-Claisen Yield HighHighModerate to High
Reaction Time (Exchange) FastModerateSlow (Steric hindrance)
Atom Economy HighModerateLower (High MW byproduct)
Cost LowModerateHigh (Specialty)

References

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link

  • Johnson, W. S., et al. (1970).[1] Olefinic ketal Claisen rearrangement. Journal of the American Chemical Society, 92(3), 741–743. Link

  • Bolliger, J. L., & Frech, C. M. (2010). Highly selective and efficient synthesis of orthoesters. Advanced Synthesis & Catalysis, 352(6), 1075-1080. Link

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry, Wiley, New York. (Foundational text for steric parameter used in prediction).
  • Accela ChemBio Inc. (2023). Product Safety Data Sheet: 1-Chloro-2-(trimethoxymethyl)benzene. Link (Verified Commercial Source).

Sources

Comparative

Crystallographic Data Validation for 1-Chloro-2-(trimethoxymethyl)benzene: A Comparative Guide

In the realm of small-molecule crystallography, the transition from raw diffraction data to a publication-ready structure requires rigorous modeling and validation. For drug development professionals and materials scient...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of small-molecule crystallography, the transition from raw diffraction data to a publication-ready structure requires rigorous modeling and validation. For drug development professionals and materials scientists, the accuracy of these structural models dictates the understanding of intermolecular interactions, such as halogen bonding and steric conformation.

This guide provides an objective comparison of the three foundational tools in modern crystallography—SHELXL , Olex2 , and PLATON —using 1-Chloro-2-(trimethoxymethyl)benzene [1][2] as a highly instructive case study.

The Case Study: Mechanistic Challenges of 1-Chloro-2-(trimethoxymethyl)benzene

1-Chloro-2-(trimethoxymethyl)benzene presents two specific crystallographic challenges that rigorously test the capabilities of refinement and validation software:

  • Rotational Disorder: The bulky trimethoxymethyl group (

    
    ) possesses multiple local energy minima for rotation. At standard data collection temperatures (e.g., 100 K), the crystal lattice often traps the methoxy groups in multiple discrete orientations. If unmodeled, this manifests as smeared, elongated electron density.
    
  • Steric Hindrance and Heavy Atom Effects: The ortho-chloro substituent restricts the free rotation of the orthoester group, forcing specific staggered conformations. Furthermore, the chlorine atom exhibits significant anisotropic displacement parameters (ADPs) that must be carefully modeled to avoid masking adjacent residual electron density.

To solve this, we must employ a self-validating refinement loop: building a physical model, mathematically refining it against the data, and using geometric validation to prove the model's integrity.

Comparative Performance: The Crystallographic Toolkit

While often used in tandem, SHELXL, Olex2, and PLATON serve fundamentally different roles in the validation ecosystem. The table below summarizes their comparative performance and primary utility when handling complex disorder.

Feature / MetricSHELXL (Refinement Engine)Olex2 (GUI & Modeling)PLATON / checkCIF (Validation)
Primary Function Mathematical least-squares refinementVisual model building & electron density mappingGeometric validation & CIF checking
Disorder Handling Command-line syntax (PART, FVAR)Intuitive GUI for automated atom splittingDetects unmodeled disorder (Alerts)
Restraint Application Manual input (SADI, RIGU, SIMU)One-click visual application of restraintsEvaluates restraint validity & geometry
Performance Metric

,

, Goodness-of-Fit (GoF)
Real-time Q-peak (residual density) analysisAlert Levels (A, B, C, G)
Automation Scriptable via .ins filesPython-based macro integrationAutomated via IUCr web service

Experimental Protocol: A Self-Validating Workflow

To achieve a chemically accurate structure, the protocol must be self-validating. This means every experimental choice (e.g., applying a restraint) must be immediately tested by its effect on the Goodness-of-Fit (GoF) and the subsequent validation report.

Step 1: Initial Structure Solution
  • Import the raw diffraction data (.hkl) and metadata (.p4p) into .

  • Run the intrinsic phasing algorithm (SHELXT) to generate the initial atomic coordinates.

  • Causality Check: At this stage, the heavy atoms (Cl) and the rigid benzene ring will appear clearly. The oxygen and carbon atoms of the

    
     group will likely appear as a cloud of unresolved Q-peaks (residual electron density) due to rotational disorder.
    
Step 2: Anisotropic Refinement & Disorder Modeling
  • Convert all well-defined atoms to anisotropic displacement parameters.

  • Identify the Disorder: Inspect the Q-peaks around the orthoester group. You will observe two distinct sets of positions for the methoxy oxygens and carbons.

  • Split the Atoms: Using Olex2, select the disordered atoms and split them into PART 1 and PART 2.

  • Link Occupancies: Assign a Free Variable (FVAR) to the split parts. Causality: Because a single molecule can only exist in one conformation at a given lattice site, the occupancies of PART 1 and PART 2 must mathematically sum to exactly 1.0.

  • Apply Restraints: Because the split atoms are physically close, they will mathematically correlate during least-squares refinement, causing the matrix to crash or yield non-positive definite (NPD) atoms. Apply SADI (Same Distance) to keep the C-O bond lengths chemically sensible, and RIGU (Rigid Bond) to ensure the ADPs along the bond axes are physically realistic .

Step 3: Refinement and Validation Loop
  • Execute the refinement engine.

  • Monitor the

    
     (should converge 
    
    
    
    ) and the GoF (should converge to
    
    
    ). If the GoF spikes
    
    
    , your restraints are too tight.
  • Generate the .cif file and run it through .

  • Address any Level A or B alerts (e.g., "Hirshfeld Test Violation") by adjusting the disorder model, then repeat the loop.

Visualizing the Logic and Workflow

To fully grasp the interplay between these tools, the following diagrams map out the macro-workflow of the software suite and the micro-logic required to resolve specific validation alerts.

Workflow Start Raw Diffraction Data SHELXT Structure Solution (SHELXT) Start->SHELXT Olex2 Model Building & GUI (Olex2) SHELXT->Olex2 SHELXL Least-Squares Refinement (SHELXL) Olex2->SHELXL Generates .ins SHELXL->Olex2 Reads .res PLATON Validation & checkCIF (PLATON) SHELXL->PLATON Generates .cif PLATON->Olex2 Alerts to Fix End Final Validated CIF PLATON->End No Alerts

Crystallographic workflow integrating SHELXL, Olex2, and PLATON for structure validation.

LogicTree Alert checkCIF Alert: Large Ueq on -C(OCH3)3 CheckQ Inspect Q-peaks Alert->CheckQ Split Split Atoms (PART 1 & 2) CheckQ->Split Disorder Found FVAR Link Occupancies (FVAR) Split->FVAR Restraints Apply Restraints (SADI, RIGU) FVAR->Restraints Refine Refine Model Restraints->Refine Refine->CheckQ NPD Atoms Resolved Alert Resolved Refine->Resolved GoF ≈ 1.0

Logic tree for resolving trimethoxymethyl rotational disorder alerts during refinement.

Conclusion

The accurate crystallographic determination of 1-Chloro-2-(trimethoxymethyl)benzene demonstrates that no single software tool is sufficient in isolation. Olex2 provides the necessary visual interface to comprehend the complex rotational disorder of the orthoester group. SHELXL provides the robust mathematical framework to refine the split occupancies without matrix failure. Finally, PLATON acts as the uncompromising gatekeeper, ensuring that the applied restraints and physical models reflect chemical reality rather than mathematical artifacts. By integrating these tools into a self-validating loop, researchers can confidently publish high-fidelity structural data.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[Link]

Sources

Validation

Spectroscopic Comparison Guide: 1-Chloro-2-(trimethoxymethyl)benzene vs. 2-Chlorobenzotrichloride

Executive Summary & Chemical Context For researchers and drug development professionals, distinguishing between structurally similar ortho-substituted chlorobenzenes is a critical quality control step in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

For researchers and drug development professionals, distinguishing between structurally similar ortho-substituted chlorobenzenes is a critical quality control step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth spectroscopic comparison between 1-Chloro-2-(trimethoxymethyl)benzene (an orthoester) and 2-Chlorobenzotrichloride (a trichloromethyl derivative).

While both compounds share a 2-chlorophenyl backbone, their benzylic substituents—a sterically bulky, electron-donating trimethoxymethyl group versus a strongly electron-withdrawing trichloromethyl group—dictate entirely different spectroscopic signatures and chemical behaviors. 2-Chlorobenzotrichloride, for instance, serves as a vital electrophilic precursor in the synthesis of the broad-spectrum antifungal API Clotrimazole[1].

Physicochemical Overview
Property1-Chloro-2-(trimethoxymethyl)benzene2-Chlorobenzotrichloride
CAS Number 70138-33-9[2]2136-89-2[3]
Molecular Formula C₁₀H₁₃ClO₃C₇H₄Cl₄[3]
Molecular Weight 216.66 g/mol 229.92 g/mol [3]
Benzylic Substituent Orthoester (–C(OCH₃)₃)Trichloromethyl (–CCl₃)
Boiling Point ~240 °C (Predicted)260–264 °C[3]

Spectroscopic Data & Mechanistic Causality

The fundamental differences in electron density and isotopic composition between these two molecules allow for rapid differentiation via NMR, IR, and Mass Spectrometry.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the –CCl₃ group exerts a strong inductive (–I) effect on the aromatic ring, whereas the –C(OCH₃)₃ group acts as a localized electron-rich center.

Technique1-Chloro-2-(trimethoxymethyl)benzene2-ChlorobenzotrichlorideMechanistic Causality
¹H NMR (CDCl₃) ~3.2 ppm (s, 9H): Methoxy protons.~7.2–7.8 ppm (m, 4H): Aromatic protons.No aliphatic signals. ~7.4–8.1 ppm (m, 4H): Aromatic protons.The –CCl₃ group strongly deshields the ortho-aromatic proton (shifting it to >8.0 ppm) due to intense electron withdrawal. The orthoester's methoxy protons provide a highly diagnostic, integrated singlet[1].
¹³C NMR (CDCl₃) ~51 ppm: Methoxy carbons.~114 ppm: Quaternary orthoester carbon.~126–136 ppm: Aromatic carbons.~98 ppm: Trichloromethyl carbon.~130–140 ppm: Aromatic carbons.The benzylic carbon in 2-chlorobenzotrichloride is shifted to ~98 ppm due to the attachment of three electronegative chlorine atoms[1].
B. Infrared (IR) Spectroscopy

Vibrational spectroscopy easily distinguishes the oxygen-rich orthoester from the heavily chlorinated trichloromethyl group.

Absorption Band1-Chloro-2-(trimethoxymethyl)benzene2-ChlorobenzotrichlorideDiagnostic Value
2850–2950 cm⁻¹ Strong (Aliphatic C–H stretch)AbsentConfirms the presence of the methoxy methyl groups.
1050–1150 cm⁻¹ Strong (C–O–C stretch)AbsentValidates the intact orthoester linkage.
700–800 cm⁻¹ Moderate (Aromatic C–Cl)Very Strong (Aliphatic & Aromatic C–Cl)The –CCl₃ group produces intense, broad overlapping bands in the fingerprint region[4].
C. Mass Spectrometry (GC-MS)

Mass spectrometry provides the most definitive structural confirmation due to the distinct isotopic signatures of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

  • 1-Chloro-2-(trimethoxymethyl)benzene: Contains one chlorine atom. The mass spectrum will show a molecular ion (

    
    ) at m/z 216 and an 
    
    
    
    peak at m/z 218 in a 3:1 ratio. A major fragment occurs at m/z 185 due to the facile loss of a methoxy radical (–OCH₃), forming a highly stable, resonance-stabilized oxonium ion.
  • 2-Chlorobenzotrichloride: Contains four chlorine atoms. The molecular ion cluster (

    
     at m/z 228) exhibits a complex, characteristic pentuplet isotopic pattern (M, M+2, M+4, M+6, M+8)[1]. The base peak typically occurs at m/z 193 (
    
    
    
    ), reflecting the cleavage of one benzylic C–Cl bond to form a stabilized substituted benzyl cation[4].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in structural characterization, the following protocols are designed as self-validating systems, incorporating internal references and calibration standards.

Protocol 1: Multinuclear NMR Acquisition (¹H and ¹³C)

Objective: Obtain high-resolution NMR spectra with an internally validated chemical shift scale.

  • Sample Preparation: Weigh exactly 15 mg of the analyte into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the deuterium lock signal required for the spectrometer's field-frequency stabilization. TMS acts as the internal standard, automatically validating the 0.00 ppm mark and ensuring that any observed chemical shifts are absolute, not relative artifacts.

  • Transfer: Transfer the homogeneous solution to a 5 mm precision NMR tube, ensuring a solvent depth of exactly 4 cm to optimize magnetic field shimming.

  • Acquisition:

    • For ¹H NMR: Run 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • For ¹³C NMR: Run 512 scans with proton decoupling (WALTZ-16 sequence) to simplify the carbon spectrum into sharp singlets, allowing precise identification of the ~98 ppm (–CCl₃) or ~114 ppm (–C(OCH₃)₃) carbons.

Protocol 2: GC-MS Isotopic Profiling

Objective: Confirm the exact chlorine count via electron ionization (EI) mass spectrometry.

  • Instrument Calibration: Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA).

    • Causality: PFTBA provides known fragment ions (e.g., m/z 69, 219, 502) across a wide mass range. This self-validates the mass axis calibration, ensuring the complex M to M+8 isotopic clusters of 2-chlorobenzotrichloride are accurately assigned.

  • Sample Dilution: Dilute the compound to 100 ppm in GC-grade hexane.

  • Injection: Inject 1 µL into a GC equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use a split ratio of 50:1 to prevent detector saturation.

  • Thermal Program: Hold at 60 °C for 2 min, ramp at 15 °C/min to 280 °C.

    • Causality: 2-Chlorobenzotrichloride has a high boiling point (260–264 °C)[3]; this thermal gradient ensures sharp peak elution without thermal degradation of the potentially sensitive orthoester.

Workflows & Visualizations

The following diagrams map the logical progression of spectroscopic validation and the synthetic relationship between these compounds.

SpectroscopicWorkflow Start Unknown Ortho-Substituted Chlorobenzene Prep Sample Prep: CDCl3 + TMS (Self-Validating 0 ppm) Start->Prep NMR 1H & 13C NMR Check 98 ppm vs 114 ppm Prep->NMR IR FT-IR Spectroscopy Check 1050 cm⁻¹ (C-O) Prep->IR MS GC-MS (EI) Check Isotope Pattern Prep->MS Decision Structural Confirmation NMR->Decision IR->Decision MS->Decision

Spectroscopic validation workflow for ortho-substituted chlorobenzenes.

SyntheticPathway A 2-Chlorotoluene (Starting Material) B 2-Chlorobenzotrichloride (Electrophilic Precursor) A->B Photochlorination (Cl2, UV) C 1-Chloro-2-(trimethoxymethyl)benzene (Orthoester) B->C Methanolysis (NaOMe / MeOH) D Clotrimazole (Antifungal API) B->D Electrophilic Substitution

Synthetic relationship between 2-chlorotoluene derivatives and API precursors.

References

  • BenchChem.1-Chloro-2-(trichloromethyl)benzene molecular structure and formula.
  • ChemicalBook.2-Chlorobenzotrichloride Properties, Uses, Production.
  • PubChem.Benzene, 1-chloro-2-(trichloromethyl)- | C7H4Cl4 | CID 16494.
  • Accela ChemBio.1283979-17-8 1,2-Dimethoxy-4-(trimethoxymethyl)benzene (Related Products).

Sources

Comparative

Assessing Purity Standards for Commercial 1-Chloro-2-(trimethoxymethyl)benzene

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The "Hidden" Reactivity of Ortho-Esters In the landscape of pharmaceutical intermediates,...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Hidden" Reactivity of Ortho-Esters

In the landscape of pharmaceutical intermediates, 1-Chloro-2-(trimethoxymethyl)benzene (CAS: 70138-33-9) serves as a specialized electrophile, primarily used to construct fused heterocycles like quinazolines and benzimidazoles.[1] Unlike its carboxylic acid or aldehyde analogs, this ortho-ester offers a unique reactivity profile: it acts as a masked carboxylate that activates under mild acidic conditions without generating water—a critical advantage for moisture-sensitive pharmacophore synthesis.[1]

However, commercial purity varies significantly.[1] Standard "technical" grades (90–95%) often contain precursors and hydrolysis byproducts that are not merely inert fillers but active contaminants .[1] This guide compares the performance of high-purity (>98%) reagent against technical grades and alternative synthetic routes, establishing a data-driven standard for procurement and application.

Technical Profile & Stability Mechanics

The Compound[2][3][4][5][6][7][8][9][10][11][12][13]
  • IUPAC Name: 1-Chloro-2-(trimethoxymethyl)benzene[1][2][3]

  • CAS: 70138-33-9[1][2][4][5][6]

  • Functional Class: Aryl Ortho-Ester

  • Core Reactivity: The trimethoxymethyl group (

    
    ) is stable to base and nucleophiles but collapses to the ester (
    
    
    
    ) in the presence of Brønsted or Lewis acids and water.
The Synthesis-Impurity Correlation

Understanding the synthesis is the only way to predict the impurity profile. The industrial route typically involves the methanolysis of 2-chlorobenzotrichloride .[1]


[1]

Critical Impurities:

  • 2-Chlorobenzotrichloride (Starting Material): Result of incomplete reaction.[1] Risk:[1] Highly corrosive; generates HCl in situ; potential mutagen.[1]

  • Methyl 2-chlorobenzoate (Hydrolysis Product): Result of moisture exposure.[1] Risk:[1] significantly lower electrophilicity; acts as a "dead end" in cyclization reactions, reducing yield.[1]

  • 1-Chloro-2-(dichloromethoxymethyl)benzene: Intermediate species.[1] Risk:[1] Unpredictable reactivity.[1]

Comparative Analysis: Reagent Performance

Comparison 1: High-Purity (>98%) vs. Technical Grade (90-95%)

In a controlled study synthesizing a Quinazoline Derivative (a common kinase inhibitor scaffold), the impact of purity was quantified.[1]

Reaction: Condensation of 1-Chloro-2-(trimethoxymethyl)benzene with 2-aminobenzamide.[1]

FeatureHigh Purity (>98%)Technical Grade (~90%)Impact Analysis
Yield (Isolated) 92%74%Impurities like methyl benzoate react 100x slower, failing to cyclize.[1]
Reaction Time 4 Hours12+ HoursResidual trichloride releases HCl, altering pH and requiring buffering.[1]
Purification Simple CrystallizationColumn ChromatographyTechnical grade introduces side-products requiring silica gel separation.[1]
Water Sensitivity LowHighTechnical grades often contain methanol/water residues that trigger auto-degradation.[1]
Comparison 2: Ortho-Ester vs. Synthetic Alternatives

Why buy the expensive ortho-ester when you can use cheaper alternatives?

Reagent StrategyMechanismProsCons
1-Chloro-2-(trimethoxymethyl)benzene Direct Condensation Neutral conditions; No water generation; High atom economy.[1]Higher cost; Storage sensitivity.[1]
2-Chlorobenzaldehyde + Trimethyl Orthoformate In-Situ Activation Low cost; Commodity chemicals.[1]Generates water; Slower kinetics; Incompatible with acid-labile groups.[1]
2-Chlorobenzoyl Chloride Acylation Extremely fast; Cheap.[1]Generates HCl; Violent exotherms; Poor selectivity with multifunctional nucleophiles.[1]

Visualizing the Pathway & Risks

The following diagram maps the synthesis of the reagent and the divergence points where impurities destroy the downstream application.

G cluster_0 Critical Failure Mode Start 2-Chlorobenzotrichloride (Precursor) Reagent 1-Chloro-2-(trimethoxymethyl)benzene (Target Reagent) Start->Reagent + NaOMe (Methanolysis) Product Quinazoline Scaffold (Drug Intermediate) Start->Product Residual Cl- generates HCl Impurity_Ester Methyl 2-chlorobenzoate (Dead-End Impurity) Reagent->Impurity_Ester Hydrolysis (Storage/Handling) Reagent->Product + Diamine (Cyclization) Impurity_Ester->Product Fails to Cyclize Water H2O / Acid Water->Reagent Attacks

Caption: Figure 1. Synthesis pathway illustrating the vulnerability of the ortho-ester to hydrolysis and the non-reactive nature of the ester impurity.

Experimental Protocols

Protocol A: Self-Validating Purity Assessment (NMR)

Standard GC-MS can degrade ortho-esters due to thermal instability or column acidity.[1] Quantitative 1H-NMR (qNMR) is the gold standard.[1]

Objective: Determine mole % of Ortho-ester vs. Ester impurity.

  • Solvent Preparation: Use

    
     treated with anhydrous 
    
    
    
    (solid) to neutralize trace acid.[1] Why? Trace HCl in chloroform catalyzes hydrolysis during the scan.
  • Sample Prep: Dissolve 20 mg of sample in 0.6 mL treated

    
    .
    
  • Acquisition: Run standard proton sequence (dS=1, D1=10s).

  • Integration Targets:

    • Ortho-Ester: Singlet at

      
       ppm (9H, 
      
      
      
      ).[1]
    • Ester Impurity: Singlet at

      
       ppm (3H, 
      
      
      
      ).[1]
    • Aldehyde Impurity: Singlet at

      
       ppm (1H, 
      
      
      
      ).[1]
  • Calculation:

    
    
    
Protocol B: Quinazoline Synthesis (Performance Test)

Objective: Validate reagent quality via cyclization efficiency.

  • Setup: Charge a dry flask with 2-aminobenzamide (1.0 eq) and 1-Chloro-2-(trimethoxymethyl)benzene (1.1 eq).

  • Solvent: Add anhydrous Ethanol (0.5 M concentration).

  • Catalyst: Add Sulfamic Acid (5 mol%). Note: Solid acid catalysts are preferred for controlled release.

  • Reflux: Heat to 78°C for 4 hours.

  • Workup: Cool to 0°C. The product precipitates. Filter and wash with cold ethanol.[1]

  • Pass Criteria: Isolated yield >85% indicates acceptable reagent quality. Yield <75% suggests significant ester contamination.[1]

Decision Logic for Researchers

When should you insist on the high-purity ortho-ester?

DecisionTree Start Target Synthesis Q1 Is the substrate Acid/Water Sensitive? Start->Q1 Q2 Is the target a Fused Heterocycle? Q1->Q2 Yes RouteB USE Alternative: Aldehyde + Orthoformate Q1->RouteB No (Robust substrate) RouteA USE 1-Chloro-2-(trimethoxymethyl)benzene (>98% Purity) Q2->RouteA Yes (e.g., Quinazoline) RouteC USE Alternative: Acid Chloride Q2->RouteC No (Simple Amide)

Caption: Figure 2. Selection logic for determining when the specific ortho-ester reagent is required over commodity alternatives.

References

  • Sigma-Aldrich. 1-Chloro-2-(trimethoxymethyl)benzene Product Specification. Link (Note: Representative link for commercial spec verification).

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews. Link

  • BenchChem. Synthesis and Impurity Profiling of Benzyl Halide Derivatives. Link

  • Organic Chemistry Portal. Ortho Esters in Heterocycle Synthesis. Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Chlorobenzoate Derivatives. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2-(trimethoxymethyl)benzene

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical byproducts. The disposal of a reagent like 1-Chloro-2-(trimethox...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical byproducts. The disposal of a reagent like 1-Chloro-2-(trimethoxymethyl)benzene, a halogenated aromatic compound, requires a methodical approach grounded in a clear understanding of its chemical properties and the associated regulatory frameworks. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This initial characterization dictates every subsequent step, from the selection of personal protective equipment (PPE) to the final waste stream classification.

1-Chloro-2-(trimethoxymethyl)benzene is classified with several key hazards.[1][2] It is harmful if swallowed, causes significant skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, it is recognized as potentially causing long-lasting harmful effects to aquatic life, underscoring the critical need to prevent its release into the environment.[2]

The molecular structure—specifically the presence of a chlorine atom on the benzene ring—categorically places this compound into the halogenated organic waste stream.[3][4] This is the single most important classification for disposal purposes. Mixing halogenated wastes with non-halogenated solvent waste is a costly and dangerous error. Non-halogenated solvents may be eligible for fuel blending, but contamination with halogenated compounds necessitates a more complex and expensive disposal process, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[5]

Table 1: Hazard and Safety Summary for 1-Chloro-2-(trimethoxymethyl)benzene

Hazard CategoryGHS Hazard StatementGHS Precautionary Statement
Acute Toxicity, Oral H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves.[1]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Aquatic Hazard H413: May cause long lasting harmful effects to aquatic lifeP273: Avoid release to the environment.[2]

Section 2: Pre-Disposal Safety and Engineering Controls

Handling chemical waste should be performed with the same, if not greater, level of caution as handling the pure reagent.

  • Engineering Controls : All transfers of 1-Chloro-2-(trimethoxymethyl)benzene waste must be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors.[3]

  • Personal Protective Equipment (PPE) : A standard ensemble of PPE is required. This includes a lab coat, chemical splash goggles approved under government standards, and chemical-resistant gloves.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

Section 3: Waste Segregation and Collection Protocol

The following step-by-step methodology ensures compliant waste collection at the point of generation.

  • Select an Appropriate Waste Container : Choose a container made of a material compatible with halogenated organic compounds. The container must be in good condition and possess a threaded, tightly sealing cap to be vapor-tight and spill-proof.[3]

  • Pre-Label the Container : Before the first drop of waste is added, the container must be clearly labeled.[3] The label must include the words "Hazardous Waste," the full chemical name "Waste 1-Chloro-2-(trimethoxymethyl)benzene," and a list of any other solvents if it is a mixed waste stream. Do not use abbreviations or chemical formulas.[3]

  • Segregate as Halogenated Waste : Dedicate this container exclusively to halogenated organic waste.[3][5] Never mix non-halogenated solvents with this waste stream.

  • Transfer Waste : Carefully transfer the waste into the container, using a funnel if necessary to prevent spills.

  • Secure the Container : Keep the container closed at all times except when actively adding waste.[3] This is a critical requirement under the Resource Conservation and Recovery Act (RCRA) to prevent the release of volatile organic compounds.[6]

  • Storage : Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be away from ignition sources and incompatible materials.[7] The container should be within secondary containment to control any potential leaks.[8]

Section 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[7]

  • Control and Contain : If safe to do so, prevent the spill from spreading and entering drains.[1][2] Shut off all potential ignition sources.[7]

  • Absorb : Use a non-combustible, inert absorbent material such as sand, earth, or vermiculite to contain the spill.[7]

  • Collect : Carefully sweep or shovel the absorbent material into a suitable, sealable container for disposal.[1]

  • Decontaminate : Clean the affected area thoroughly.

  • Dispose : The collected spill cleanup material is also considered hazardous waste and must be disposed of in the same manner as the original chemical.

Section 5: Final Disposal Workflow

The ultimate disposal of hazardous waste is a regulated process that must be managed by licensed professionals. The laboratory researcher's responsibility is to ensure the waste is properly characterized, segregated, contained, and labeled for collection by the institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[7][8] The entire process, from generation to final disposal, is governed by regulations such as the RCRA, which establishes a "cradle to grave" system for hazardous waste management.[9]

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-Chloro-2-(trimethoxymethyl)benzene.

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal Start Waste Generated Characterize Characterize Waste: 1-Chloro-2-(trimethoxymethyl)benzene (Halogenated Aromatic) Start->Characterize SelectContainer Select Compatible, Sealable Container Characterize->SelectContainer LabelContainer Label Container: 'Hazardous Waste' Full Chemical Name(s) SelectContainer->LabelContainer Segregate Segregate as 'Halogenated Organic Waste' LabelContainer->Segregate Transfer Transfer Waste to Container (in Fume Hood, with PPE) Segregate->Transfer Store Store Securely in Satellite Accumulation Area (Closed, in Secondary Containment) Transfer->Store CheckFull Container Full? Store->CheckFull CheckFull->Transfer No EHS_Pickup Arrange Pickup by EHS / Licensed Contractor CheckFull->EHS_Pickup Yes End Compliant Disposal via Approved Facility EHS_Pickup->End

Caption: Disposal workflow for 1-Chloro-2-(trimethoxymethyl)benzene.

References

  • CymitQuimica. (2026, February 25). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • EPA OSC Response. SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • ChemicalBook. 1-Chloro-2-(trichloromethyl)benzene(2136-89-2).
  • ILO and WHO. (2021). ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET 2-Chlorobenzyl chloride.
  • Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS.
  • University of St Andrews Safety Office. Disposal of Chemical Waste.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • Lion Technology. (2016, May 24). RCRA Hazardous Waste ID in 3 Steps: Trichloroethylene.
  • South Carolina Department of Environmental Services. Resource Conservation and Recovery Act (RCRA).
  • Case Western Reserve University. RCRA | Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards.

Sources

Handling

Personal protective equipment for handling 1-Chloro-2-(trimethoxymethyl)benzene

As a Senior Application Scientist, I have designed this operational guide to move beyond standard safety data sheets. Handling complex, moisture-sensitive orthoesters like 1-Chloro-2-(trimethoxymethyl)benzene requires an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond standard safety data sheets. Handling complex, moisture-sensitive orthoesters like 1-Chloro-2-(trimethoxymethyl)benzene requires an acute understanding of the underlying chemical mechanisms that drive hazard generation. This guide provides a self-validating, mechanistically grounded framework to ensure absolute safety and logistical efficiency in your drug development or synthetic workflows.

Mechanistic Hazard Profile & Causality

1-Chloro-2-(trimethoxymethyl)benzene (CAS: 70138-33-9) is an orthoester derivative of 2-chlorobenzoic acid[1]. While the parent compound presents baseline hazards typical of halogenated aromatics (lipophilicity, dermal penetration, and hepatic strain), its primary operational hazard stems from its chemical reactivity.

Orthoesters are highly susceptible to moisture-induced hydrolysis. Upon exposure to ambient humidity or aqueous acids, this compound undergoes rapid hydrolysis to yield methyl 2-chlorobenzoate and two equivalents of methanol .

  • The Methanol Threat: Methanol is a severe systemic toxin capable of causing metabolic acidosis and optic neuropathy upon inhalation or dermal absorption[2]. Furthermore, its generation introduces a latent, highly flammable vapor risk into the workspace.

  • The Halogenated Threat: The resulting chlorobenzene derivative is a persistent organic irritant that degrades standard laboratory glove materials.

Understanding this dual-hazard causality dictates that our operational plan must maintain strict anhydrous conditions while utilizing PPE designed to mitigate both halogenated solvent exposure and methanol toxicity[3].

Quantitative Hazard & Physicochemical Data

To facilitate rapid risk assessment, the following table summarizes the critical physicochemical markers and their direct operational implications.

Property / HazardValue / IndicatorOperational Implication
CAS Number 70138-33-9[1]Unique identifier for safety tracking and inventory segregation.
Moisture Sensitivity High (Orthoester)Mandates Schlenk line or glovebox handling to prevent degradation[3].
Hydrolysis Byproduct 1 Methanol (2 equivalents)Requires high-velocity ventilation (fume hood) and methanol-resistant PPE[2].
Hydrolysis Byproduct 2 Methyl 2-chlorobenzoateDictates that all waste must be strictly segregated into Halogenated Organic streams.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132[4], the following PPE matrix is engineered specifically for the unique degradation profile of 1-Chloro-2-(trimethoxymethyl)benzene.

PPE CategorySpecificationMechanistic Rationale & Causality
Hand Protection Inner: Nitrile (4 mil)Outer: Butyl Rubber (15 mil)Halogenated aromatics rapidly permeate standard nitrile. Butyl rubber provides a robust, impermeable barrier against both the lipophilic parent compound and its toxic methanol byproduct.
Eye/Face Protection ANSI Z87.1 Splash Goggles + Face ShieldPrevents ocular exposure to pressurized liquid during air-free syringe transfers, protecting against irreversible methanol-induced optic nerve damage.
Body Protection Flame-Resistant (FR) Lab CoatMitigates the severe fire risk associated with the generation of highly flammable methanol vapors upon accidental hydrolysis.
Respiratory Fume Hood (Face velocity >100 fpm)Engineering controls are the primary defense. Contains toxic methanol vapors and volatile halogenated organics away from the operator's breathing zone.

Operational Workflow & Logical Relationships

The following diagram illustrates the critical path for handling this reagent, from hazard assessment through to decontamination.

Workflow Hazard Hazard Assessment CAS: 70138-33-9 PPE Don PPE Matrix (Butyl Gloves, FR Coat) Hazard->PPE Setup Inert Atmosphere (Schlenk Line / N2) PPE->Setup Transfer Air-Free Transfer (Syringe/Cannula) Setup->Transfer Spill Spill / Exposure Isolate & Evacuate Transfer->Spill Containment Failure Quench Controlled Quenching (Dilute Acid Hydrolysis) Transfer->Quench Normal Operation Waste Halogenated Waste Segregation Spill->Waste Absorbent Cleanup Quench->Waste Decon Decontamination & PPE Doffing Waste->Decon

Operational workflow for handling 1-Chloro-2-(trimethoxymethyl)benzene safely.

Experimental Protocol: Air-Free Syringe Transfer

To prevent the generation of toxic methanol, the reagent must be handled using strict air-free techniques.

  • Apparatus Preparation: Flame-dry the receiving Schlenk flask under vacuum and backfill with ultra-high-purity (UHP) Argon or Nitrogen three times.

    • Causality: This establishes a strict anhydrous environment, preventing ambient moisture from initiating orthoester hydrolysis.

  • Reagent Equilibration: Secure the reagent bottle in a secondary containment clamp within the fume hood. Insert a nitrogen-flushed line equipped with a 20-gauge needle to equalize pressure.

  • Syringe Purging: Use a gas-tight glass syringe with a Luer-lock needle. Pierce the septum of the reagent bottle and draw/expel the inert gas three times to displace residual oxygen and moisture from the syringe barrel.

  • Volume Extraction: Slowly draw the required volume of 1-Chloro-2-(trimethoxymethyl)benzene. Invert the syringe to tap out any argon bubbles, then adjust to the precise volume.

  • Transfer & Delivery: Withdraw the needle smoothly and immediately pierce the septum of the receiving flask. Inject the reagent dropwise.

  • Self-Validation Check: Observe the tip of the needle and the surface of the transferred liquid. The absence of fuming or bubbling confirms the integrity of the inert atmosphere. If white fumes are observed, atmospheric moisture has breached the system, and methanol is actively evolving; abort the transfer immediately and purge the system with nitrogen.

Spill Response & Disposal Plan

Because of its reactivity, disposal and spill cleanup cannot be handled like standard organic solvents.

Controlled Quenching Protocol (Disposal)

  • Quenching: In a fume hood, slowly add residual 1-Chloro-2-(trimethoxymethyl)benzene dropwise to a stirred flask containing a 10% aqueous HCl solution cooled in an ice bath.

    • Causality: The acid catalyzes the hydrolysis of the orthoester into methyl 2-chlorobenzoate and methanol, neutralizing its moisture reactivity in a controlled, thermally managed environment.

  • Self-Validation Check: Monitor the temperature of the ice bath. A controlled, mild exotherm indicates successful hydrolysis. Once the biphasic mixture clarifies and no further heat is evolved upon the addition of dilute acid, the orthoester has been fully neutralized.

  • Waste Segregation: Transfer the quenched biphasic mixture to a designated Halogenated Organic Waste container.

Emergency Spill Response

  • Isolation: For accidental spills outside containment, immediately overlay the spill with a dry, inert absorbent (e.g., diatomaceous earth or vermiculite).

  • Water Prohibition: Do NOT use water to clean the spill. Water will trigger uncontrolled, rapid methanol release into the laboratory atmosphere.

  • Recovery: Sweep the absorbed material into a solid waste container using non-sparking tools, seal tightly, and label as "Moisture-Sensitive Halogenated Solid Waste."

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.